molecular formula C8H14O B1442806 Spiro[2.5]octan-6-ol CAS No. 22428-83-7

Spiro[2.5]octan-6-ol

Cat. No.: B1442806
CAS No.: 22428-83-7
M. Wt: 126.2 g/mol
InChI Key: JGNHJDIXNUPEFZ-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-6-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[2.5]octan-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[2.5]octan-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNHJDIXNUPEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Conformational Analysis of Spiro[2.5]octan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties. This guide provides a comprehensive technical overview of the conformational analysis of spiro[2.5]octan-6-ol, a molecule that serves as a foundational model for understanding the interplay of steric and electronic effects in spiro-fused cyclohexane systems. We will delve into the synthesis of its cis and trans isomers, explore the theoretical principles governing their conformational preferences, and detail the experimental and computational methodologies used for their analysis. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical protocols.

Introduction: The Significance of Spiro[2.5]octane Scaffolds

Spiro[2.5]octane derivatives are a class of spirocyclic compounds that have gained considerable attention in the field of drug development. Their unique three-dimensional structure provides a rigid scaffold that allows for the precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets. The conformational analysis of these molecules is crucial for understanding their structure-activity relationships (SAR) and for designing new therapeutic agents with improved physicochemical and pharmacological profiles.

Spiro[2.5]octan-6-ol, with its hydroxyl group on the cyclohexane ring, presents a particularly interesting case for conformational analysis. The orientation of the hydroxyl group, whether axial or equatorial, can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall shape, thereby influencing its biological activity. This guide will focus on elucidating the conformational landscape of the cis and trans isomers of spiro[2.5]octan-6-ol.

Synthesis and Stereochemistry of Spiro[2.5]octan-6-ol Isomers

The synthesis of cis- and trans-spiro[2.5]octan-6-ol can be achieved through several synthetic routes. A common approach involves the cyclopropanation of a cyclohexenone derivative followed by reduction of the ketone. The stereochemistry of the final alcohol is determined by the reducing agent and the steric hindrance around the carbonyl group.

Experimental Protocol: Synthesis of Spiro[2.5]octan-6-ol

This protocol outlines a general strategy for the synthesis of spiro[2.5]octan-6-one, a key intermediate, and its subsequent reduction to spiro[2.5]octan-6-ol.

Step 1: Synthesis of Spiro[2.5]octan-6-one

A widely used method for the synthesis of spiro[2.5]octan-6-one is the reaction of cyclohexanone with a suitable cyclopropanating agent.

  • Materials: Cyclohexanone, dimethylsulfoxonium methylide, dimethyl sulfoxide (DMSO), sodium hydride.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in dry DMSO.

    • Slowly add a solution of trimethylsulfoxonium iodide (1.1 equivalents) in dry DMSO to the suspension at room temperature.

    • Stir the resulting mixture for 1 hour at room temperature to generate the dimethylsulfoxonium methylide ylide.

    • Cool the reaction mixture to 0 °C and add a solution of cyclohexanone (1 equivalent) in dry DMSO dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield spiro[2.5]octan-6-one.

Step 2: Reduction of Spiro[2.5]octan-6-one to Spiro[2.5]octan-6-ol

The stereochemical outcome of the reduction of the ketone will determine the ratio of cis and trans isomers.

  • Materials: Spiro[2.5]octan-6-one, sodium borohydride (for predominantly the trans isomer), lithium tri-sec-butylborohydride (L-Selectride®) (for predominantly the cis isomer), methanol, diethyl ether.

  • Procedure for trans-Spiro[2.5]octan-6-ol:

    • Dissolve spiro[2.5]octan-6-one in methanol at 0 °C.

    • Add sodium borohydride in small portions.

    • Stir the reaction for 2 hours at 0 °C.

    • Quench the reaction with water and extract with diethyl ether.

    • Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.

  • Procedure for cis-Spiro[2.5]octan-6-ol:

    • Dissolve spiro[2.5]octan-6-one in dry diethyl ether at -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of L-Selectride® (1.1 equivalents) in tetrahydrofuran.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction with water and allow it to warm to room temperature.

    • Extract with diethyl ether, dry the organic layer, and concentrate to give the crude product for purification.

Theoretical Framework for Conformational Analysis

The conformational preferences of spiro[2.5]octan-6-ol are primarily governed by the chair conformation of the cyclohexane ring. The spiro-fused cyclopropane ring introduces significant steric constraints that influence the stability of the axial and equatorial conformers.

The two primary chair conformations of the cyclohexane ring are in a dynamic equilibrium. For a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by the steric interactions between the substituent and the rest of the ring.

In the case of spiro[2.5]octan-6-ol, the cyclopropane ring acts as a bulky substituent, and its fusion to the cyclohexane ring at the spiro center restricts the conformational flexibility of the six-membered ring.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules. By cooling the sample, it is possible to slow down the rate of ring inversion to a point where the individual conformers can be observed as separate species in the NMR spectrum.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified spiro[2.5]octan-6-ol isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene chloride, or deuterated toluene).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

    • At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

    • Continue cooling until significant broadening and then sharpening of the signals is observed, indicating that the coalescence point has been passed and the individual conformers are being resolved.

  • Data Analysis:

    • At a temperature where the two conformers are well-resolved, integrate the signals corresponding to the axial and equatorial protons of the hydroxyl-bearing carbon.

    • The ratio of the integrals gives the equilibrium constant (K_eq) for the conformational equilibrium.

    • The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTln(K_eq).

    • The energy barrier to ring inversion can be estimated from the coalescence temperature.

A study using proton magnetic resonance (PMR) spectra at low temperatures determined the free energy difference (-ΔG⁰) for the axial-equatorial conformational equilibrium of spiro[2.5]octan-6-ol in carbon disulfide to be 0.79 kcal/mole at -75°C.[1] The same study found the Arrhenius activation energy for ring inversion to be 14.4 ± 1.3 kcal/mole using the variable-temperature NMR total line-shape method.[1]

Infrared (IR) Spectroscopy

The position of the O-H stretching vibration in the IR spectrum can provide information about the orientation of the hydroxyl group. Generally, an equatorial hydroxyl group will have a slightly higher stretching frequency than an axial one due to differences in the C-O bond strength and hydrogen bonding interactions.

Computational Modeling of Conformational Isomers

Computational chemistry provides a powerful toolkit for investigating the conformational preferences of molecules. Molecular mechanics, density functional theory, and molecular dynamics simulations can be used to calculate the relative energies of different conformers and to predict their spectroscopic properties.

Workflow for Computational Conformational Analysis

The following diagram illustrates a typical workflow for the computational analysis of spiro[2.5]octan-6-ol conformers.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 High-Level Calculations cluster_3 Property Prediction & Analysis start Generate 3D structures of cis- and trans-isomers mm_search Molecular Mechanics (MM) Conformational Search start->mm_search mm_min Energy Minimization of all conformers mm_search->mm_min dft_opt DFT Geometry Optimization of low-energy conformers mm_min->dft_opt Select low-energy conformers dft_freq Frequency Calculations (confirm minima) dft_opt->dft_freq dft_energy Single-Point Energy Calculations (high accuracy) dft_freq->dft_energy nmr_pred NMR Chemical Shift and Coupling Constant Prediction dft_energy->nmr_pred boltzmann Boltzmann Averaging of Properties nmr_pred->boltzmann comparison Compare with Experimental Data boltzmann->comparison

Sources

Navigating the Conformational Landscape of Spiro[2.5]octan-6-ol: A Theoretical and Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro[2.5]octan-6-ol, a fascinating molecule featuring a cyclopropane ring fused to a cyclohexanol moiety, presents a unique three-dimensional scaffold of significant interest in medicinal chemistry. Its rigid yet complex conformational landscape dictates its physicochemical properties and potential interactions with biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies required to thoroughly characterize Spiro[2.5]octan-6-ol. By integrating experimental data with robust computational workflows, this document serves as a foundational resource for unlocking the therapeutic potential of this intriguing spirocyclic alcohol.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The paradigm of drug discovery has progressively shifted from "flat" two-dimensional molecules to complex three-dimensional structures that can better mimic natural ligands and interact with the intricate topographies of biological targets. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and defined spatial arrangement of functional groups can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.[1] The spiro[2.5]octane framework, in particular, offers a unique combination of a strained cyclopropane ring and a flexible cyclohexane ring, creating a scaffold with significant potential for novel therapeutic agents.[2] This guide focuses on Spiro[2.5]octan-6-ol, a derivative that introduces a hydroxyl group, a key functional moiety for hydrogen bonding interactions in biological systems.

Conformational Analysis: Unraveling the Axial-Equatorial Equilibrium

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional structure. For Spiro[2.5]octan-6-ol, the orientation of the hydroxyl group on the cyclohexane ring—either axial or equatorial—dramatically influences its steric and electronic properties. The interplay between the cis and trans isomers further adds to this complexity.

Experimental Determination via Low-Temperature NMR Spectroscopy

A cornerstone in understanding the conformational dynamics of Spiro[2.5]octan-6-ol is the use of low-temperature Proton Magnetic Resonance (PMR) spectroscopy.[3] At room temperature, the rapid interconversion of the cyclohexane ring often leads to averaged NMR signals. By lowering the temperature, this ring-flipping can be slowed down, allowing for the observation and quantification of individual conformers.

Experimental studies have successfully employed this technique to determine the free energy difference for the axial-equatorial conformational equilibrium of Spiro[2.5]octan-6-ol.[3] In carbon disulfide at -75°C, the free energy difference (-ΔG°) was found to be 0.79 kcal/mole, with an Arrhenius activation energy of ring inversion of 14.4 ± 1.3 kcal/mole.[3]

Computational Investigation of Conformational Isomers

While experimental methods provide invaluable data, computational chemistry offers a powerful complementary approach to explore the conformational landscape in greater detail. Density Functional Theory (DFT) calculations are particularly well-suited for determining the relative energies and geometries of different conformers.

Workflow for Conformational Analysis:

Caption: A typical computational workflow for the conformational analysis of Spiro[2.5]octan-6-ol.

This workflow allows for the identification of all stable conformers (axial and equatorial orientations of the hydroxyl group for both cis and trans isomers) and their relative populations at a given temperature, providing a theoretical framework to interpret experimental findings.

Spectroscopic Characterization: A Synergy of Theory and Experiment

A thorough spectroscopic characterization is essential for the unambiguous identification and structural elucidation of Spiro[2.5]octan-6-ol. The integration of computational spectroscopy with experimental data provides a self-validating system for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei.

  • ¹H NMR: The chemical shifts of the protons in Spiro[2.5]octan-6-ol are highly sensitive to their spatial orientation. Protons on the cyclopropane ring are expected to resonate at high field (upfield), while the proton attached to the carbon bearing the hydroxyl group will be deshielded.[4] The coupling constants between adjacent protons can provide valuable information about the dihedral angles and, consequently, the conformation of the cyclohexane ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms provide complementary information about the carbon skeleton. The spiro carbon atom will have a characteristic chemical shift.

Protocol for Theoretical NMR Chemical Shift Calculation:

  • Geometry Optimization: Obtain the optimized geometries of the stable conformers of Spiro[2.5]octan-6-ol using DFT (e.g., B3LYP/6-31G(d)).[2]

  • NMR Calculation: Perform NMR chemical shift calculations on the optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method with a suitable functional and basis set (e.g., mPW1PW91/6-311+G(d,p)).[5]

  • Referencing: Reference the calculated absolute shieldings to a standard (e.g., Tetramethylsilane) to obtain the chemical shifts.

  • Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers to predict the room temperature spectrum.

Property Proposed Computational Method Significance
¹H and ¹³C NMR Chemical ShiftsGIAO-DFTPredicts the NMR spectrum to aid in structural elucidation and experimental data interpretation.[5]
Spin-Spin Coupling ConstantsDFTProvides information on dihedral angles and molecular conformation.
Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification.[6]

  • IR Spectroscopy: The IR spectrum of Spiro[2.5]octan-6-ol is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[4] The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.

  • Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the cyclopropane and cyclohexane rings are expected to be prominent in the Raman spectrum.

Protocol for Theoretical Vibrational Spectra Calculation:

  • Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)).[7]

  • Verification of Minima: Ensure that there are no imaginary frequencies, confirming that the optimized geometry corresponds to a true energy minimum.

  • Scaling: Apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations in the computational method.

  • Visualization: Visualize the vibrational modes to aid in the assignment of the experimental spectra.

Caption: Workflow for the prediction and validation of vibrational spectra.

Proposed Synthetic Pathway

Proposed Two-Step Synthesis:

  • Synthesis of Spiro[2.5]octan-6-one: This intermediate can be synthesized through various methods, including the reaction of para-quinone methides.

  • Reduction to Spiro[2.5]octan-6-ol: The ketone can be reduced to the corresponding alcohol using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent. This reduction will likely yield a mixture of cis and trans isomers, which can be separated by chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of Spiro[2.5]octan-6-ol make it an attractive scaffold for the design of novel therapeutic agents.

  • Three-Dimensional Diversity: The spirocyclic core provides a rigid framework that projects substituents into well-defined regions of three-dimensional space, which can enhance interactions with biological targets.[2]

  • Modulation of Physicochemical Properties: The introduction of a spirocycle can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.[1]

  • Intellectual Property: The novelty of the spiro[2.5]octane scaffold can provide a strong intellectual property position for new drug candidates.

Spiro[2.5]octane derivatives have been explored for various therapeutic applications, including the treatment of obesity and type 2 diabetes.[9] The hydroxyl group of Spiro[2.5]octan-6-ol provides a handle for further functionalization, allowing for the generation of libraries of compounds for high-throughput screening and lead optimization. The antioxidant properties of some spiro compounds also suggest potential applications in combating oxidative stress-related diseases.

Conclusion

Spiro[2.5]octan-6-ol represents a promising, yet underexplored, molecular scaffold for drug discovery. This technical guide has outlined a comprehensive and integrated approach, combining experimental techniques with powerful computational methods, to thoroughly characterize its conformational and spectroscopic properties. By following the detailed protocols and workflows presented herein, researchers can gain a deep understanding of this molecule's behavior and unlock its full potential in the development of next-generation therapeutics. The synergy between theoretical predictions and experimental validation is paramount for accelerating the design and discovery of novel drug candidates based on the spiro[2.5]octane framework.

References

  • Lambert, J. B., & Featherman, S. I. (1975). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Chemical Reviews, 75(6), 611-626.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Lin, A., & Yao, H. (2019). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 55(84), 12671-12674. Retrieved from [Link]

  • Liu, D., et al. (2025). Experimental and theoretical studies on the vibrational spectra and active sites of novel multisubstituted spirocycle isoindolinone-chromene hybrid derivatives. ResearchGate. Retrieved from [Link]

  • Hrenar, T., Primožič, I., & Elenkov, M. M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(47), 31646-31656. Retrieved from [Link]

  • Ojima, I., et al. (2015). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 21). 5.4: Vibrational Spectroscopy. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Journal of the American Chemical Society, 123(45), 11241-11248. Retrieved from [Link]

  • Sadasivam, K., & Kumaresan, S. (2011). DFT Studies on the Molecular Structure, Regioisomerism, Ground and Excited state Charge Transfer Properties of Spiro‐heterocycles. ResearchGate. Retrieved from [Link]

  • Bølster, A. M., et al. (2014). Oxaspiro [2.5]octane derivatives and analogs. Google Patents.
  • Singh, G., & Singh, P. (2021). Medicinal applications of spirooxindole and its derivatives. ResearchGate. Retrieved from [Link]

  • Lianbuanga, J., & Pachuau, Z. (2022). Theoretical Analysis of Different C8H14 Isomers From Their Stability: DFT Level of Study. Neuroquantology, 20(7), 3595-3599. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 18). What Is Vibrational Spectroscopy? [Video]. YouTube. Retrieved from [Link]

  • Abraham, R. J. (2006). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. Retrieved from [Link]

  • Smith, A. B., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health. Retrieved from [Link]

  • Ferreira, M. J., et al. (2025). Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. MDPI. Retrieved from [Link]

  • Rios, M. Y., & Paoli, P. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22069-22083. Retrieved from [Link]

  • Yuriev, E., et al. (2022). Structure and Vibrational Spectroscopy of C82 Fullerenol Valent Isomers: An Experimental and Theoretical Joint Study. MDPI. Retrieved from [Link]

  • Wawer, I., & Jasiński, M. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. MDPI. Retrieved from [Link]

  • Neese, F. (2015, July 24). Vibrational Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Mani, D. (2023). Study of conformational analysis, internal dynamics and non-covalent interactions of chalcogen-bridged compounds (oxygen vs sulfur) by rotational spectroscopy and computational chemistry. MSpace. Retrieved from [Link]

  • Michalska, D., et al. (2004). Vibrational modes of 2,6-, 2,7-, and 2,3-diisopropylnaphthalene. A DFT study. ResearchGate. Retrieved from [Link]

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  • Birau, M. M., et al. (2025). Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. PubMed Central. Retrieved from [Link]

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The Spiro[2.5]octane Core: A Synthetic Biostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Discovery, Synthesis, and Application of a Privileged Scaffold

Introduction: The Allure of Three-Dimensionality

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the various structural motifs employed, spirocycles—bicyclic systems joined by a single common atom—have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems, allowing for a more precise and intricate interaction with biological targets.[1] This guide focuses on a specific and increasingly important member of this class: the spiro[2.5]octane core, a unique fusion of a cyclopropane and a cyclohexane ring.

While nature is replete with complex spirocyclic natural products, the specific spiro[2.5]octane framework is notably rare. This apparent absence in nature does not diminish its importance; rather, it highlights its role as a privileged, synthetically accessible scaffold. It represents a powerful tool for medicinal chemists to impose rigid, three-dimensional constraints on a molecule, thereby creating novel chemical entities that can explore previously inaccessible regions of chemical space. This guide provides a comprehensive overview of the spiro[2.5]octane system, from the broader context of naturally occurring spirocycles to the specific synthetic methodologies and its successful application in modern drug discovery.

The Spirocyclic Motif in Nature: A Precedent for Bioactivity

Spirocycles are a recurring theme in the molecular architecture of many biologically active natural products.[2] These molecules, honed by evolution, demonstrate the utility of a spiro-fused system for achieving potent and selective biological effects. Notable examples include the antifungal drug griseofulvin and the diuretic spironolactone, both of which feature complex spirocyclic cores and have had a lasting impact on medicine.[2]

More broadly, families of natural products like the spiro-flavonoids, which have been isolated from over 40 plant species, showcase intricate spiro-linkages.[3] These compounds exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[3] While these natural products do not contain the specific spiro[2.5]octane ring system, their existence provides a powerful validation for the exploration of spirocyclic scaffolds in drug design. They establish a precedent that the unique conformational constraint imposed by a spiro-center is a successful strategy for creating bioactive molecules.

The Spiro[2.5]octane Scaffold: A Synthetically Tractable Design Element

The spiro[2.5]octane core has emerged as a valuable building block in drug discovery not because it is a direct mimic of a natural product, but because it offers a unique and desirable combination of properties that can be readily accessed through modern synthetic chemistry.[1][4]

Key Advantages:

  • Increased sp³ Character: The scaffold is entirely composed of sp³-hybridized carbons. A higher fraction of sp³ carbons in a drug candidate is often correlated with increased clinical success, partly due to the creation of more complex, three-dimensional shapes that can lead to better target engagement and improved physicochemical properties like solubility.[1]

  • Conformational Rigidity: The fusion of the strained cyclopropane ring with the cyclohexane chair/boat manifold severely restricts the conformational freedom of the molecule. This rigidity can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing potency.

  • Precise Vectorial Display: The rigid framework acts as a molecular scaffold, holding substituents in well-defined three-dimensional orientations. This allows chemists to precisely control the vectors at which pharmacophoric elements are presented, enabling fine-tuning of interactions with a target protein.

The following diagram illustrates the fundamental structure of the spiro[2.5]octane core.

Caption: The fundamental structure of the spiro[2.5]octane core.

Synthetic Methodologies: Constructing the Core

The utility of the spiro[2.5]octane scaffold is underpinned by the development of reliable and scalable synthetic routes. Several distinct strategies have been established, allowing for the creation of a diverse range of derivatives.

Cyclopropanation of Cyclohexene Precursors

A common and intuitive method for forming the spiro[2.5]octane system involves the cyclopropanation of a methylene-cyclohexane or a related cyclohexene derivative. The Simmons-Smith reaction, which utilizes a carbenoid species typically generated from diiodomethane and a zinc-copper couple, is a classic example of this approach.

A more refined strategy involves the cyclopropanation of an enol ether derived from a cyclohexanone. This method was employed in a multi-step synthesis of spiro[2.5]octane-5-carboxylic acid, a valuable building block for medicinal chemistry.[5]

Synthesis_Pathway_1 cluster_0 Simmons-Smith Approach Start 1,3-Cyclohexanedione EnolEther 3-Methoxycyclohex-2-en-1-one Start->EnolEther  MeOH, H+ SpiroEther 4-Methoxy- 1-oxaspiro[2.5]oct-4-ene EnolEther->SpiroEther  Simmons-Smith  (CH2I2, Zn(Cu)) FinalKetone Spiro[2.5]octan-5-one SpiroEther->FinalKetone  Reduction & Oxidation

Caption: Key steps in the synthesis via Simmons-Smith cyclopropanation.

Tandem Conjugate Addition-Cyclization

More recent and efficient methods involve tandem reactions that form the spirocycle in a single pot. An elegant approach utilizes the 1,6-conjugate addition of a nucleophile to a para-quinone methide, which triggers a subsequent intramolecular cyclization to furnish a spiro[2.5]octa-4,7-dien-6-one core.[6] This metal-free reaction proceeds in high yields under mild conditions and can create multiple consecutive quaternary centers.[6]

Biocatalytic Asymmetric Synthesis

Reflecting the cutting edge of synthetic chemistry, biocatalysis has been applied to the stereoselective synthesis of spiro[2.5]octane derivatives. Researchers have engineered enzymes, specifically protoglobin-based carbene transferases, to catalyze the cyclopropanation of exocyclic N-heterocycles. This method provides access to pharmaceutically relevant azaspiro[2.5]alkanes in high yield and with excellent control over both diastereoselectivity and enantioselectivity. The reactions can be run on a gram scale in aqueous media using lyophilized E. coli lysate as the catalyst, highlighting the practicality and scalability of this green chemistry approach.

The following table summarizes the performance of two engineered enzyme variants in the synthesis of a specific azaspiro[2.5]octane derivative.

Enzyme VariantSubstrateProductYieldEnantiomeric Ratio (er)
ApePgb-xHC-53151h(S)-2h83%2.5 : 97.5
TamPgb-xHC-53181h(R)-2h72%95 : 5
Data sourced from a study on enzymatic stereodivergent synthesis.

Applications in Drug Discovery: Validating the Scaffold

The synthetic accessibility and unique structural features of the spiro[2.5]octane core have led to its incorporation into several successful drug discovery programs. Its ability to improve potency and selectivity has been demonstrated in multiple therapeutic areas.

  • Histamine-3 Receptor (H3R) Antagonists: AstraZeneca incorporated an azaspiro[2.5]octane motif into a series of H3R antagonists. The rigid spirocycle improved target selectivity and in vivo efficacy while reducing off-target effects.

  • NAMPT Inhibitors: Genentech discovered that replacing a flexible aromatic linker with an azaspiro[2.5]octane in a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor led to improved binding potency and minimized undesirable interactions with the CYP2C9 enzyme.

  • Spinal Muscular Atrophy (SMA) Therapy: The approved drug Risdiplam , the first small-molecule therapy for SMA, features a 4,7-diazaspiro[2.5]octane fragment.[7] This component is a critical pharmacophoric element, highlighting the acceptance and utility of this scaffold in clinically successful drugs.[7]

These examples underscore the power of the spiro[2.5]octane system as a "bioisostere" for less rigid or planar structures. By introducing this scaffold, medicinal chemists can favorably modulate a molecule's properties to overcome challenges in potency, selectivity, and metabolism.

Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic acid

This section provides a detailed, multi-step protocol for the synthesis of spiro[2.5]octane-5-carboxylic acid, a versatile intermediate for further chemical elaboration. This protocol is a composite based on patented methods.[5][8]

Objective: To synthesize spiro[2.5]octane-5-carboxylic acid from 1,3-cyclohexanedione.

Workflow Diagram:

Protocol_Workflow Start Step 1: Enol Ether Formation Step2 Step 2: Simmons-Smith Cyclopropanation Start->Step2 Step3 Step 3: Ring Opening & Reduction Step2->Step3 Step4 Step 4: Oxidation Step3->Step4 Step5 Step 5: Nitrile Formation Step4->Step5 Step6 Step 6: Hydrolysis Step5->Step6 End Final Product: Spiro[2.5]octane-5- carboxylic acid Step6->End

Caption: Workflow for the synthesis of spiro[2.5]octane-5-carboxylic acid.

Step 1: Methyl Enol Ether Formation (3-methoxycyclohex-2-en-1-one)

  • Setup: To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography if necessary.

Step 2: Simmons-Smith Cyclopropanation

  • Setup: Dissolve the enol ether from Step 1 in an anhydrous solvent (e.g., toluene).

  • Reagent Preparation: In a separate flask, prepare the Simmons-Smith reagent by reacting diiodomethane with a zinc-copper couple.

  • Reaction: Add the solution of the enol ether to the freshly prepared Simmons-Smith reagent. Stir the reaction at room temperature or with gentle heating. Monitor for the formation of the cyclopropanated product.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Filter off the inorganic salts.

  • Extraction & Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting spiro-ether by column chromatography.

Step 3: Ring Opening and Reduction (spiro[2.5]octan-5-ol)

  • Setup: Dissolve the product from Step 2 in a suitable solvent.

  • Reaction: Treat the solution with a reducing agent capable of opening the enol ether and reducing the ketone (e.g., lithium aluminum hydride). Caution: Highly reactive.

  • Workup: Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting salts and wash thoroughly with an organic solvent.

  • Purification: Concentrate the filtrate to yield the crude alcohol, which can be purified by chromatography.

Step 4: Oxidation (spiro[2.5]octan-5-one)

  • Setup: Dissolve the alcohol from Step 3 in a suitable solvent like dichloromethane.

  • Reaction: Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation protocol) and stir at room temperature until the alcohol is consumed.

  • Workup: Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

  • Purification: Concentrate the filtrate and purify by column chromatography to yield the desired ketone.

Step 5: Nitrile Formation (spiro[2.5]octane-5-carbonitrile)

  • Setup: In a flask containing dimethoxyethane, add the ketone from Step 4, p-tosyl isonitrile, and a base (e.g., potassium tert-butoxide) in ethanol.

  • Reaction: Heat the mixture (e.g., to 50 °C) and stir until the reaction is complete.

  • Workup & Extraction: Cool the reaction, dilute with water, and extract the nitrile product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. The crude nitrile can be purified by chromatography.

Step 6: Hydrolysis to Carboxylic Acid

  • Setup: Dissolve the nitrile from Step 5 in ethanol and add a strong aqueous base (e.g., sodium hydroxide solution).

  • Reaction: Heat the mixture to reflux (e.g., 80 °C) overnight to ensure complete hydrolysis.

  • Workup: Cool the mixture and remove the ethanol under reduced pressure.

  • Extraction & Isolation: Dilute the residue with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with a strong acid (e.g., 2N HCl).

  • Final Product: Extract the carboxylic acid product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield spiro[2.5]octane-5-carboxylic acid.[8]

Conclusion

The spiro[2.5]octane core stands as a testament to the power of synthetic chemistry in expanding the toolkit of drug discovery. While not a prominent feature of natural products, its rigid, three-dimensional structure provides a robust and reliable platform for creating molecules with enhanced pharmacological profiles. The development of diverse and efficient synthetic routes, including cutting-edge biocatalytic methods, ensures that this valuable scaffold will continue to be exploited by researchers and scientists. Its successful incorporation into clinical candidates and approved drugs validates its status as a privileged structure, proving that inspiration for new medicines can be found not only in nature, but also in the rational design of novel, synthetically accessible molecular frameworks.

References

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The Spiro[2.5]octan-6-ol Scaffold: Charting a Course for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel chemical scaffolds that offer three-dimensional complexity and favorable pharmacological properties is a central theme in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and ability to present substituents in well-defined spatial orientations.[1][2] This unique architecture can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide focuses on the untapped potential of Spiro[2.5]octan-6-ol derivatives, a class of compounds that, while currently underrepresented in the scientific literature regarding its biological activities, holds considerable promise. Due to the limited direct experimental data on this specific scaffold, this document provides a comprehensive, forward-looking roadmap for its exploration. We will delve into the rationale for investigating these derivatives, propose a detailed, multi-pronged experimental workflow for their synthesis and biological evaluation, and discuss potential molecular targets, thereby providing a robust framework for initiating research in this promising area.

The Spiro[2.5]octane Scaffold: A Foundation for Innovation

Spirocyclic scaffolds are increasingly prevalent in approved drugs and clinical candidates, a testament to their value in medicinal chemistry.[2] The spiro[2.5]octane core, which features a cyclopropane ring fused to a cyclohexane ring, offers a unique combination of structural rigidity and three-dimensionality. This can be advantageous for several reasons:

  • Conformational Constraint: The rigid nature of the spirocyclic system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Improved Physicochemical Properties: The introduction of a spiro center can favorably modulate key drug-like properties such as solubility and metabolic stability.

  • Novel Chemical Space: The exploration of less-common scaffolds like spiro[2.5]octane opens up new avenues for intellectual property and the discovery of drugs with novel mechanisms of action.

While direct biological data on Spiro[2.5]octan-6-ol derivatives is scarce, the broader family of spiro compounds has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This provides a strong rationale for the systematic investigation of the Spiro[2.5]octan-6-ol scaffold. A patent describing the synthesis of a closely related analog, Spiro[2.5]octane-5-carboxylic acid, further underscores the interest in this chemical space for potential therapeutic applications.

A Proposed Research Workflow for Unlocking the Potential of Spiro[2.5]octan-6-ol Derivatives

Given the nascent stage of research into this specific compound class, a structured and comprehensive screening approach is paramount. The following workflow is proposed as a robust starting point for researchers.

Proposed Research Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization Synthesis Synthesis of Spiro[2.5]octan-6-ol Derivative Library Purification Purification & Characterization Synthesis->Purification Crude Products Anticancer Anticancer Activity (e.g., MTT Assay) Purification->Anticancer Pure Compounds Anti_inflammatory Anti-inflammatory Activity (e.g., COX Inhibition) Purification->Anti_inflammatory Pure Compounds Target_ID Target Identification & Validation Anticancer->Target_ID Active Hits Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB) Anti_inflammatory->Pathway_Analysis Active Hits SAR Structure-Activity Relationship (SAR) Studies Target_ID->SAR Pathway_Analysis->SAR ADMET ADMET Profiling SAR->ADMET Optimized Leads

Caption: A proposed workflow for the discovery and development of bioactive Spiro[2.5]octan-6-ol derivatives.

Synthesis and Characterization of a Spiro[2.5]octan-6-ol Derivative Library

The initial and most critical step is the creation of a diverse library of Spiro[2.5]octan-6-ol derivatives. The hydroxyl group at the 6-position serves as a convenient handle for derivatization, allowing for the introduction of a wide range of functional groups through esterification, etherification, or other coupling reactions.

Rationale: A diverse library with varied physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, size) is essential for a successful screening campaign, increasing the probability of identifying initial "hit" compounds.

Primary Biological Screening: A Two-Pronged Approach

Based on the known activities of other spirocyclic compounds, a logical starting point for screening is in the areas of oncology and inflammation.

A foundational assay to assess the cytotoxic effects of the synthesized derivatives against a panel of cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity [6][7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the Spiro[2.5]octan-6-ol derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes.[11] A cell-free enzyme inhibition assay can be employed to identify derivatives that directly target COX-1 and COX-2.

Experimental Protocol: COX Enzyme Inhibition Assay [12][13][14]

  • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the Spiro[2.5]octan-6-ol derivatives for a defined period (e.g., 10-15 minutes) at 37°C.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Quantification: After a specific reaction time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) or other prostanoids produced using an ELISA kit.[12]

  • Data Analysis: Determine the percentage of inhibition of COX activity for each compound and calculate the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Mechanistic Studies for Active "Hits"

Compounds that exhibit significant activity in the primary screens should be advanced to more in-depth mechanistic studies to elucidate their mode of action.

The rigid, three-dimensional nature of the spiro[2.5]octane scaffold makes it an interesting candidate for targeting protein-protein interactions or enzymes with well-defined binding pockets.[15] For anticancer hits, potential targets could include:

  • Epidermal Growth Factor Receptor (EGFR): A key target in many cancers.[4]

  • Apoptotic pathway proteins: Such as Bcl-2 family members.[4]

For anti-inflammatory hits, a key signaling pathway to investigate is the NF-κB pathway, a central regulator of inflammation.[16][17][18]

NF-kB Signaling Pathway cluster_stimuli Inflammatory Stimuli Stimuli LPS, TNF-α Receptor Receptor Stimuli->Receptor IKK IKK complex Receptor->IKK activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB NF-κB Proteasome->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory Spiro[2.5]octan-6-ol derivatives.

Experimental Protocol: NF-κB Translocation Assay [19]

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and pre-treat with the active Spiro[2.5]octan-6-ol derivative.

  • Stimulation: Induce inflammation by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Immunofluorescence: Fix and permeabilize the cells, then stain for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).

  • Microscopy and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of NF-κB.

Data Presentation and Interpretation

To facilitate the analysis and comparison of data from the screening campaign, results should be organized into clear and concise tables.

Table 1: Hypothetical Anticancer Activity Data for a Series of Spiro[2.5]octan-6-ol Derivatives

Compound IDR-GroupCancer Cell LineIC50 (µM)
SPO-001-HMCF-7> 100
SPO-002-COCH3MCF-752.3
SPO-003-BenzoylMCF-715.8
SPO-004-p-NitrobenzoylMCF-75.2
Doxorubicin(Positive Control)MCF-70.8

Table 2: Hypothetical Anti-inflammatory Activity Data for a Series of Spiro[2.5]octan-6-ol Derivatives

Compound IDR-GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
SPO-001-H> 100> 100-
SPO-005-Cinnamoyl85.112.56.8
SPO-006-Ibuprofenoyl10.22.14.9
Celecoxib(Positive Control)15.00.0072143

Conclusion and Future Directions

The Spiro[2.5]octan-6-ol scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. While direct evidence of its biological activity is currently limited, the well-established and diverse pharmacological profiles of other spirocyclic compounds provide a strong impetus for its investigation. The proposed research workflow, encompassing library synthesis, robust primary screening in oncology and inflammation, and subsequent mechanistic studies, offers a clear and actionable path for researchers to unlock the potential of this intriguing chemical scaffold. The insights gained from such a program could lead to the identification of novel drug candidates with unique mechanisms of action and favorable pharmacological properties.

References

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An In-Depth Technical Guide to Spirocyclic Alcohols in Medicinal Chemistry: From Strategic Design to Synthetic Execution

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland—The Imperative for Three-Dimensional Scaffolds

For decades, medicinal chemistry has been dominated by aromatic, planar scaffolds—a paradigm often referred to as "flatland". While productive, this approach has inherent limitations, frequently leading to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic shift towards molecules with greater three-dimensional (3D) character is now a cornerstone of modern drug discovery.[1][2] Among the most promising scaffolds to emerge from this shift are spirocycles.[3]

Spirocyclic systems, defined by two rings sharing a single quaternary carbon atom, offer a rigid and well-defined 3D architecture.[4] This rigidity minimizes the entropic penalty upon binding to a biological target and allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with complex protein binding sites.[5][6] This guide focuses specifically on the strategic incorporation of a hydroxyl group onto these spirocyclic frameworks, creating spirocyclic alcohols—a subclass of molecules with profound potential to solve complex medicinal chemistry challenges.

The Strategic Value of the Hydroxyl Group in Spirocyclic Scaffolds

The decision to introduce a hydroxyl (-OH) group is a deliberate and strategic choice in drug design. On a rigid spirocyclic core, its impact is magnified. The alcohol moiety is not merely a passive structural element; it is a powerful tool for modulating a compound's biological activity and physicochemical properties.

Engineering Potency and Selectivity through Hydrogen Bonding

The primary role of an alcohol in mediating biological activity lies in its capacity for hydrogen bonding. The hydroxyl group is unique in that it can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[7] This dual nature allows it to form highly specific and directional interactions with amino acid residues (such as serine, threonine, or aspartate) in a protein's binding pocket.[8]

  • Causality: By locking the hydroxyl group's position with a rigid spirocyclic scaffold, we pre-organize the molecule into a conformation that is favorable for binding. This reduces the conformational entropy that must be overcome for the drug-receptor interaction to occur, often leading to a significant increase in binding affinity (potency).[5] Furthermore, the specific geometric demands of these hydrogen bonds can impart a high degree of selectivity for the target protein over off-targets that may lack the corresponding hydrogen bonding partners in the correct orientation.

cluster_0 Spirocyclic Alcohol Ligand cluster_1 Protein Binding Pocket ligand Spiro-OH acceptor Acceptor Residue (e.g., Asp, Glu) ligand->acceptor H-Bond (Donor) donor Donor Residue (e.g., Ser, Thr) donor->ligand H-Bond (Acceptor) caption Fig. 1: Dual hydrogen bonding role of a spirocyclic alcohol.

Caption: Fig. 1: Dual hydrogen bonding role of a spirocyclic alcohol.

Modulating Physicochemical Properties for Drug-Likeness

Beyond target engagement, the hydroxyl group profoundly influences a molecule's "drug-like" properties. Its introduction represents a classic trade-off that medicinal chemists must balance.

  • Solubility: The ability to form hydrogen bonds with water generally increases aqueous solubility compared to the parent ketone or alkane.[9][10] This is a critical parameter, as poor solubility can terminate the development of an otherwise potent compound.

  • Lipophilicity (LogP/LogD): Introducing a polar hydroxyl group typically decreases lipophilicity. While high lipophilicity can improve membrane permeability, it is also associated with promiscuity, toxicity, and rapid metabolic clearance. Therefore, a spirocyclic alcohol can offer a more balanced profile compared to its more lipophilic ketone precursor.[4]

  • Metabolic Stability: Alcohols can be sites of metabolism (e.g., oxidation to ketones or glucuronidation). However, placing the hydroxyl group on a sterically hindered carbon within a spirocycle can shield it from metabolic enzymes, potentially improving the compound's half-life. The conversion from a ketone to a sterically hindered secondary or tertiary alcohol can block a potential site of metabolic reduction.

Core Synthetic Strategies for Accessing Spirocyclic Alcohols

The synthesis of spirocyclic alcohols hinges on the reliable construction of the spirocyclic core followed by the stereocontrolled installation of the hydroxyl group. The most direct methods involve the transformation of a readily accessible spirocyclic ketone.

Strategy 1: Diastereoselective Reduction of Spirocyclic Ketones

The reduction of a prochiral spirocyclic ketone to a secondary alcohol creates a new stereocenter. Controlling the stereochemistry of this alcohol is paramount, as different stereoisomers can have vastly different biological activities and properties.

  • Experimental Rationale & Causality: The choice of reducing agent is critical for achieving high diastereoselectivity.

    • Sodium Borohydride (NaBH₄): This is a mild and versatile reducing agent, ideal for laboratory-scale synthesis. Its key advantage is its chemoselectivity; it will readily reduce ketones and aldehydes without affecting less reactive functional groups like esters or amides.[11] Its steric bulk influences the direction of hydride attack. According to Felkin-Anh principles, the hydride will typically approach from the less sterically hindered face of the carbonyl, leading to a predictable major diastereomer.

    • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ is less selective and will reduce almost all carbonyl functionalities. It is often used when a ketone is resistant to milder reagents but requires careful handling due to its high reactivity with protic solvents, including water.

    • Bulky Hydride Reagents (e.g., L-Selectride®): For challenging reductions where NaBH₄ gives poor selectivity, bulky reagents like L-Selectride (lithium tri-sec-butylborohydride) provide greater steric hindrance. This forces the hydride to approach from a very specific trajectory, often yielding the opposite diastereomer to that obtained with less bulky reagents and with very high selectivity.

This protocol details a standard, verifiable procedure for the reduction of a model spirocyclic ketone.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the spiro[4.5]decan-1-one (e.g., 1.52 g, 10 mmol). Dissolve the ketone in anhydrous methanol (40 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. Causality: Lowering the temperature helps to control the reaction rate and often improves diastereoselectivity by enhancing the energetic difference between the transition states leading to the different stereoisomers.

  • Reagent Addition: Slowly add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) portion-wise over 15 minutes. Monitor for gas evolution (H₂). Self-Validation: The slow addition prevents an uncontrolled exotherm. The use of a slight excess of NaBH₄ ensures the complete consumption of the starting ketone.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C until gas evolution ceases. This neutralizes the excess NaBH₄ and the intermediate borate esters.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate (50 mL) to the remaining aqueous layer. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate (2x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (25 mL) and then brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification & Characterization: The crude spirocyclic alcohol can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC.

start Spiro Ketone reagents 1) NaBH4, MeOH, 0°C 2) 1M HCl (Workup) start->reagents Reduction product Spirocyclic Alcohol (Diastereomeric Mixture) reagents->product caption Fig. 2: Workflow for spiroketone reduction.

Caption: Fig. 2: Workflow for spiroketone reduction.

Strategy 2: Nucleophilic Addition of Organometallics to Spirocyclic Ketones

To synthesize tertiary spirocyclic alcohols and introduce new carbon-carbon bonds, the addition of an organometallic reagent, such as a Grignard reagent (R-MgX), is the method of choice.[12][13]

  • Experimental Rationale & Causality: This reaction transforms a planar carbonyl into a tetrahedral alcohol, creating a new stereocenter at the spiro-adjacent carbon.

    • Reactivity: Grignard reagents are potent nucleophiles and strong bases. The reaction must be conducted under strictly anhydrous conditions, as any protic source (like water or alcohols) will protonate and destroy the reagent.[14]

    • Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This forms a C-C bond and breaks the C=O π-bond, resulting in a magnesium alkoxide intermediate. A subsequent acidic workup is essential to protonate this alkoxide and yield the neutral tertiary alcohol.[12]

    • Stereoselectivity: Similar to hydride reduction, the organometallic reagent will preferentially attack from the less sterically hindered face of the spiro-ketone, leading to a major diastereomer. The size of the incoming nucleophile plays a significant role in the degree of selectivity.

  • Reaction Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet. Add the spiro[3.4]octan-1-one (e.g., 1.24 g, 10 mmol) and dissolve in 30 mL of anhydrous diethyl ether.

  • Reagent Preparation: In the dropping funnel, place a solution of methylmagnesium bromide (e.g., 3.7 mL of a 3.0 M solution in ether, 11 mmol, 1.1 equivalents).

  • Addition: Cool the ketone solution to 0 °C in an ice bath. Add the Grignard reagent dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Causality: The dropwise addition to a cooled solution is a critical safety and selectivity measure. The Grignard reaction is highly exothermic, and uncontrolled addition can lead to dangerous boiling and side reactions.

  • Reaction: After addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by the very slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Self-Validation: Saturated NH₄Cl is a weak acid, sufficient to protonate the alkoxide and neutralize the excess Grignard reagent without causing acid-catalyzed side reactions like elimination, which could occur with stronger acids.

  • Extraction and Purification: Follow steps 6-8 from the reduction protocol above, using diethyl ether or ethyl acetate as the extraction solvent.

Impact on ADME Properties: A Comparative Analysis

The transformation of a spirocyclic ketone to a spirocyclic alcohol can be a pivotal step in optimizing a drug candidate's ADME profile. The following table summarizes the expected changes, providing a framework for rational drug design.[6][15]

PropertySpirocyclic KetoneSpirocyclic AlcoholRationale & Causality
Aqueous Solubility LowerHigherThe -OH group can form hydrogen bonds with water, disrupting water's own H-bond network and increasing solvation. Ketones can only act as H-bond acceptors.[9][16]
Lipophilicity (cLogP) HigherLowerThe polar hydroxyl group reduces the overall nonpolar character of the molecule, typically lowering the cLogP by 1.0-1.5 units.
Membrane Permeability Generally HigherMay DecreaseThe decrease in lipophilicity and increase in polarity can reduce passive diffusion across cell membranes. This is a key trade-off to balance.
Metabolic Stability Susceptible to reductionCan be a site for oxidation or conjugationA ketone can be metabolically reduced to an alcohol. An alcohol can be oxidized back to a ketone or undergo Phase II metabolism (e.g., glucuronidation). The steric environment around the spirocyclic alcohol is key to blocking these pathways.
Protein Binding Dipole-dipole interactionsHydrogen bonding (donor & acceptor)The ability to act as a hydrogen bond donor provides a new, high-energy interaction with the target, often leading to increased potency.[8][17]

Case Study: Hypothetical Optimization of a Kinase Inhibitor

Challenge: A lead compound, Spiro-Keto-1 , is a potent kinase inhibitor (IC₅₀ = 50 nM) but suffers from poor aqueous solubility (<5 µg/mL) and rapid metabolic reduction of the ketone in liver microsomes.

Strategic Solution: Synthesize the corresponding secondary alcohols, Spiro-OH-1a (axial) and Spiro-OH-1b (equatorial), to address the solubility and metabolism liabilities.

Synthetic Workflow:

start Spiro-Keto-1 (Low Solubility, High Metabolism) reduc1 NaBH4, MeOH (Less bulky) start->reduc1 Stereoselective Reduction reduc2 L-Selectride, THF (Bulky) start->reduc2 Stereoselective Reduction prod1 Spiro-OH-1a (Axial) Major Product reduc1->prod1 prod2 Spiro-OH-1b (Equatorial) Major Product reduc2->prod2 caption Fig. 3: Diastereodivergent synthesis of alcohol isomers.

Caption: Fig. 3: Diastereodivergent synthesis of alcohol isomers.

  • Causality in Synthesis: Reduction with NaBH₄ yields the axial alcohol Spiro-OH-1a as the major product due to equatorial attack of the hydride on the less hindered face. In contrast, the bulkier L-Selectride is forced to attack from the axial face, yielding the equatorial alcohol Spiro-OH-1b as the major product. This diastereodivergent approach provides access to both isomers for biological evaluation.

Outcome Analysis:

CompoundKinase IC₅₀ (nM)Aqueous Solubility (µg/mL)Metabolic Half-Life (t½, mins)
Spiro-Keto-1 50315
Spiro-OH-1a (Axial) 455522
Spiro-OH-1b (Equatorial) 8 62 >90

Future Perspectives

The application of spirocyclic alcohols in medicinal chemistry is poised for significant growth. As synthetic methodologies become more sophisticated, allowing for greater control over stereochemistry and the introduction of diverse functionalities, we will see these scaffolds applied to increasingly challenging biological targets.[3][18] The development of novel catalytic asymmetric methods for the synthesis of enantioenriched spirocyclic alcohols will be particularly impactful. By combining the conformational rigidity of the spirocycle with the potent, directing power of the hydroxyl group, drug discovery teams are well-equipped to design the next generation of highly selective and efficacious therapeutics that successfully navigate the complexities of 3D chemical space.

References

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  • Farina, F., et al. (2022). Spironolactone as a potential new pharmacotherapy for alcohol use disorder: convergent evidence from rodent and human studies. National Center for Biotechnology Information. Available at: [Link]

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Methodological & Application

The Spiro[2.5]octan-6-ol Scaffold: A Gateway to Three-Dimensional Chemical Space in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Molecular Design

In the landscape of contemporary organic synthesis and drug discovery, the pursuit of molecular complexity and diversity is paramount. Flat, two-dimensional structures have been extensively explored, leading researchers to venture into the realm of three-dimensional scaffolds to unlock novel biological activities and improved physicochemical properties. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged motifs.[1] Their inherent rigidity and defined spatial arrangement of functional groups offer a unique advantage in designing molecules with enhanced target affinity and specificity.[1]

This guide focuses on the synthetic utility of a particularly valuable, yet underexplored, building block: Spiro[2.5]octan-6-ol . The fusion of a cyclopropane and a cyclohexane ring creates a conformationally constrained system, while the secondary alcohol functionality serves as a versatile handle for a wide array of chemical transformations. We will delve into the practical applications of this compound, providing detailed protocols and expert insights into its derivatization and its potential as a cornerstone for the synthesis of innovative molecules for pharmaceutical and materials science research. A study of the conformational properties of Spiro[2.5]octan-6-ol reveals a defined axial-equatorial equilibrium, which can influence its reactivity in subsequent transformations.[2]

Core Synthetic Transformations of Spiro[2.5]octan-6-ol

The synthetic journey with Spiro[2.5]octan-6-ol begins with the strategic manipulation of its hydroxyl group. This pivotal functional group can be readily transformed into a ketone, esters, ethers, or replaced altogether, thus opening up a diverse range of synthetic possibilities.

Oxidation to Spiro[2.5]octan-6-one: The Central Intermediate

The oxidation of Spiro[2.5]octan-6-ol to its corresponding ketone, Spiro[2.5]octan-6-one, is a foundational step that unlocks a plethora of subsequent carbonyl-based reactions. The choice of oxidant is critical to ensure high yield and avoid side reactions.

Expert Insight: While numerous oxidizing agents can effect this transformation, Swern oxidation or the use of Dess-Martin periodinane (DMP) are often preferred for their mild reaction conditions and high efficiency, minimizing the risk of undesired rearrangements of the strained spirocyclic core.[3]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of Spiro[2.5]octan-6-ol

  • Materials:

    • Spiro[2.5]octan-6-ol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve Spiro[2.5]octan-6-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

    • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

    • Stir the biphasic mixture until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford Spiro[2.5]octan-6-one.

dot

Caption: Workflow for the oxidation of Spiro[2.5]octan-6-ol.

Derivatization of Spiro[2.5]octan-6-one: Expanding the Molecular Toolkit

With Spiro[2.5]octan-6-one in hand, a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions can be employed to construct more complex molecular architectures.

Reductive amination is a powerful method for introducing amine functionalities, which are prevalent in bioactive molecules. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by reduction to the corresponding amine.

Expert Insight: The choice of reducing agent is crucial for the success of this reaction. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the intermediate iminium ion.

Protocol 2: Reductive Amination of Spiro[2.5]octan-6-one

  • Materials:

    • Spiro[2.5]octan-6-one

    • Primary or secondary amine (e.g., benzylamine)

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of Spiro[2.5]octan-6-one (1.0 eq) in DCE, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to yield the desired Spiro[2.5]octan-6-amine derivative.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[4][5][6][7][8] This reaction allows for the introduction of an exocyclic double bond on the spiro[2.5]octane framework, providing a valuable precursor for further functionalization, such as epoxidation or dihydroxylation.

Expert Insight: The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. For simple, non-stabilized ylides, the Z-alkene is typically favored under salt-free conditions.

Protocol 3: Wittig Olefination of Spiro[2.5]octan-6-one

  • Materials:

    • Spiro[2.5]octan-6-one

    • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

    • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

    • Anhydrous solvent (e.g., THF or DMSO)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in the anhydrous solvent.

    • Cool the suspension to 0 °C and add the strong base dropwise.

    • Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears (often orange or deep red).

    • Cool the ylide solution to 0 °C and add a solution of Spiro[2.5]octan-6-one (1.0 eq) in the same anhydrous solvent dropwise.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with a nonpolar solvent (e.g., hexane or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography to isolate the desired alkene.

dot

Caption: Key derivatization pathways of Spiro[2.5]octan-6-one.

Applications in Medicinal Chemistry and Drug Discovery

The spiro[2.5]octane scaffold holds significant promise for the development of novel therapeutic agents. Its three-dimensional nature can lead to improved pharmacological profiles compared to flat aromatic systems.[1]

PropertyAdvantage of Spiro[2.5]octane ScaffoldReference
Three-Dimensionality Enables better exploration of protein binding pockets, potentially leading to increased potency and selectivity.[1]
Increased sp³ Character Often correlates with improved solubility, metabolic stability, and reduced off-target toxicity.[1]
Novel Chemical Space Provides access to unique molecular shapes that are underrepresented in current compound libraries.[1]
Conformational Rigidity Reduces the entropic penalty upon binding to a biological target, which can enhance binding affinity.[9]
Spiro[2.5]octan-6-ol Derivatives as Bioisosteres

The spiro[2.5]octane core can serve as a bioisosteric replacement for more common carbocyclic and heterocyclic rings in known bioactive molecules. This strategy can be employed to fine-tune the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability, while maintaining or improving its biological activity.

Fragment-Based Drug Discovery (FBDD)

Spiro[2.5]octan-6-ol and its simple derivatives are excellent candidates for inclusion in fragment libraries for FBDD campaigns. Their low molecular weight and defined three-dimensional shape make them ideal starting points for the development of potent and selective inhibitors for a variety of biological targets.

Conclusion and Future Outlook

Spiro[2.5]octan-6-ol is a versatile and valuable building block that provides a straightforward entry into a rich and diverse chemical space. Through simple and robust chemical transformations, a wide array of derivatives can be accessed, each with the potential to serve as a key component in the synthesis of novel bioactive molecules and advanced materials. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this unique spirocyclic scaffold in their synthetic endeavors. As the demand for three-dimensional molecular architecture continues to grow, the applications of Spiro[2.5]octan-6-ol in organic synthesis are poised for significant expansion.

References

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Guide to the Synthesis of Spiro[2.5]octane-6-carboxylic Acid: A Key Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

Spirocyclic scaffolds are increasingly vital in modern drug discovery, prized for their ability to confer structural rigidity and three-dimensional complexity, which can lead to enhanced potency, selectivity, and improved physicochemical properties.[1][2][3] Spiro[2.5]octane-6-carboxylic acid is a valuable building block for creating novel therapeutics that leverage these advantages.[4] This application note provides a comprehensive, field-tested guide for the synthesis of spiro[2.5]octane-6-carboxylic acid, starting from the readily available precursor, spiro[2.5]octan-6-ol. We present a robust, multi-step protocol that proceeds through a ketone intermediate, explaining the chemical rationale for this pathway over a direct oxidation. This guide includes detailed, step-by-step experimental procedures, critical safety protocols for handling hazardous reagents, and methods for the characterization of all intermediates and the final product.

Introduction: The Strategic Value of Spirocycles

In the quest for novel chemical entities with superior pharmacological profiles, medicinal chemists have turned to spirocycles to escape the "flatland" of traditional aromatic scaffolds.[3] The unique architecture of spiro compounds, where two rings share a single atom, introduces a defined three-dimensional topology.[3] This structural feature allows for the precise projection of functional groups into a protein's binding pocket, often leading to significant gains in binding affinity and selectivity.[1] Furthermore, the incorporation of sp³-rich spirocyclic cores can improve metabolic stability and aqueous solubility, key attributes in developing successful drug candidates.[1][5] The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, is a particularly compelling motif, offering a rigid structure with specific conformational properties.[4][6]

This guide focuses on the reliable synthesis of spiro[2.5]octane-6-carboxylic acid, a versatile intermediate for further chemical elaboration.

Synthetic Strategy: A Multi-Step Approach

The conversion of a secondary alcohol, such as spiro[2.5]octan-6-ol, directly to a carboxylic acid at the same carbon position is not a single-step transformation. Standard oxidation of a secondary alcohol yields a ketone.[7][8][9] To introduce a carboxylic acid group, it is necessary to first form the ketone and then execute a subsequent reaction to add a carbon atom and convert it to the acid functionality.

Our recommended synthetic pathway is a reliable three-stage process:

  • Oxidation: Conversion of spiro[2.5]octan-6-ol to spiro[2.5]octan-6-one using a strong oxidizing agent.

  • Cyanohydrin Formation: Reaction of the ketone intermediate with a cyanide source to form an α-hydroxynitrile.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid under acidic conditions.

This strategy is chemically sound and provides high yields with clear endpoints for each reaction, facilitating purification and characterization at each stage.

G cluster_workflow Synthetic Workflow A Spiro[2.5]octan-6-ol B Spiro[2.5]octan-6-one A->B Step 1: Oxidation (Jones Reagent) C Spiro[2.5]octane-6-carbonitrile-6-ol (Cyanohydrin Intermediate) B->C Step 2: Cyanohydrin Formation (TMSCN, ZnI₂) D Spiro[2.5]octane-6-carboxylic Acid C->D Step 3: Hydrolysis (Conc. HCl)

Caption: High-level workflow for the synthesis of spiro[2.5]octane-6-carboxylic acid.

Detailed Experimental Protocols

Stage 1: Jones Oxidation of Spiro[2.5]octan-6-ol

The Jones oxidation is a classic and highly efficient method for oxidizing secondary alcohols to ketones.[10][11] It utilizes chromic acid (H₂CrO₄), prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid in acetone.[7][10][12] The reaction is rapid, exothermic, and typically provides a high yield.[10]

Causality: Acetone is a crucial solvent as it is miscible with the aqueous acid and dissolves the organic substrate, but it is relatively resistant to oxidation itself under these conditions.[12] The reaction's speed necessitates careful temperature control to prevent side reactions. The visual color change from the orange/red of Cr(VI) to the green of Cr(III) provides a clear, real-time indicator of reaction progress.[13]

Table 1: Reagents for Jones Oxidation

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Spiro[2.5]octan-6-ol126.205.0 g39.6
Chromium Trioxide (CrO₃)99.994.0 g40.0
Sulfuric Acid (conc.)98.083.5 mL~65
Acetone58.08100 mL-
Isopropanol60.10~5 mL-

Protocol:

  • Reagent Preparation (Jones Reagent): In a flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully and slowly add 4.0 g of chromium trioxide to 10 mL of water. Once dissolved, slowly add 3.5 mL of concentrated sulfuric acid. Stir until a homogenous orange-red solution is formed. Caution: This process is highly exothermic.

  • Reaction Setup: In a separate 250 mL three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 5.0 g of spiro[2.5]octan-6-ol in 100 mL of acetone. Cool the solution to 0-5 °C using an ice-water bath.

  • Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the acetone solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A green precipitate of chromium salts will form.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting alcohol spot has disappeared.

  • Quenching: Quench any excess oxidant by the dropwise addition of isopropanol until the solution's color remains green.

  • Workup:

    • Allow the mixture to warm to room temperature and filter through a pad of celite to remove the chromium salts. Wash the filter cake with acetone (2 x 20 mL).

    • Combine the filtrates and remove the acetone under reduced pressure.

    • Add 50 mL of water to the residue and extract with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude spiro[2.5]octan-6-one as a pale yellow oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to obtain pure spiro[2.5]octan-6-one. Expected yield: 85-95%.

G cluster_mech Jones Oxidation Mechanism Alcohol R₂CH-OH ChromateEster R₂CH-O-CrO₃H Alcohol->ChromateEster + H₂CrO₄ - H₂O ChromicAcid H₂CrO₄ Ketone R₂C=O ChromateEster->Ketone + H₂O (base) - H₃O⁺ Cr_IV H₂CrO₃

Caption: Simplified mechanism of alcohol oxidation by chromic acid.

Stage 2 & 3: Conversion to Carboxylic Acid via Cyanohydrin

This two-part stage first converts the ketone to a cyanohydrin intermediate, which is then hydrolyzed in the same pot to the final carboxylic acid. Using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc iodide (ZnI₂) is a modern, effective method for cyanohydrin formation.

Protocol:

  • Reaction Setup: To a flame-dried 100 mL flask under an argon atmosphere, add the spiro[2.5]octan-6-one (e.g., 4.2 g, 33.8 mmol) and a catalytic amount of zinc iodide (ZnI₂) (approx. 5 mol%).

  • Cyanohydrin Formation: Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.1 eq, 4.0 g, 40.6 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the ketone.

  • Hydrolysis: Carefully pour the reaction mixture onto a stirred solution of concentrated hydrochloric acid (40 mL) cooled in an ice bath. Caution: This step will produce HCN gas and must be performed in a well-ventilated fume hood.

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by observing the dissolution of any organic material into the aqueous phase.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 40 mL).

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude spiro[2.5]octane-6-carboxylic acid can be purified by recrystallization (e.g., from a hexanes/ethyl acetate mixture) or by flash column chromatography to yield a white to light brown solid.[14]

Product Characterization

Validation of the final product and intermediates is critical. The following data are expected.

Table 2: Physicochemical and Spectroscopic Data

CompoundFormulaMW ( g/mol )AppearanceKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ ppm)
Spiro[2.5]octan-6-ol C₈H₁₄O126.20Colorless Oil / Low-Melting Solid3350 (broad, O-H), 2930 (C-H)3.5-3.7 (m, 1H, -CHOH)
Spiro[2.5]octan-6-one C₈H₁₂O124.18Pale Yellow Oil1715 (strong, C=O), 2940 (C-H)No signal at 3.5-3.7 ppm
Spiro[2.5]octane-6-carboxylic Acid C₉H₁₄O₂154.21White to Light Brown Solid[14]2500-3300 (very broad, O-H), 1705 (strong, C=O)[15]10-12 (broad s, 1H, -COOH)

Critical Safety Considerations

Chromium Trioxide (CrO₃) is extremely hazardous and requires strict handling protocols.

  • Toxicity: Cr(VI) compounds are highly toxic, corrosive, and confirmed human carcinogens.[16] Inhalation can be fatal, and skin contact can cause severe burns.

  • Personal Protective Equipment (PPE): Always wear a lab coat, acid-resistant gloves (e.g., butyl rubber or nitrile), and chemical safety goggles with a face shield when handling CrO₃ and Jones reagent.[16][17]

  • Handling: Conduct all operations in a certified chemical fume hood.[17] Do not breathe dust or mists.[18] Avoid mixing with combustible materials, as it is a powerful oxidizer.[18]

  • Waste Disposal: All chromium-containing waste must be collected in a designated, sealed hazardous waste container. Quench any residual Cr(VI) with a reducing agent (like sodium bisulfite) before neutralization and disposal according to institutional guidelines.

Trimethylsilyl Cyanide (TMSCN) and Hydrolysis:

  • Toxicity: TMSCN is toxic and readily hydrolyzes to release highly toxic hydrogen cyanide (HCN) gas.

  • Handling: All manipulations involving TMSCN and the subsequent acidic hydrolysis must be performed in a well-ventilated chemical fume hood. Ensure an HCN antidote kit is available in the vicinity.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing spiro[2.5]octane-6-carboxylic acid from spiro[2.5]octan-6-ol. By proceeding through a stable ketone intermediate, this protocol circumvents the chemical infeasibility of a direct oxidation and allows for clear characterization at each step. Adherence to the described procedures and stringent safety protocols will enable researchers and drug development professionals to access this valuable spirocyclic building block for the advancement of their discovery programs.

References

  • Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Journal of the American Chemical Society. Available at: [Link]

  • CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid. Google Patents.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Safety Data Sheet Chromium Trioxide. Redox. Available at: [Link]

  • TEMPO-Catalyzed Green Alcohol Oxidation. Course Hero. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Royal Society of Chemistry. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central, NIH. Available at: [Link]

  • oxidation of alcohols. Chemguide. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative (DNDi). Available at: [Link]

  • chromium trioxide - Sdfine. SDFine. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available at: [Link]

  • CHROMIC TRIOXIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Jones oxidation. Wikipedia. Available at: [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • JONES REAGENT & OXIDATION REACTIONS. ADICHEMISTRY. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • 19.6: Oxidation of alcohols and aldehydes. Chemistry LibreTexts. Available at: [Link]

  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. MDPI. Available at: [Link]

  • Organic Syntheses Procedure - Oxidation of cyclooctanol to cyclooctanone. Organic Syntheses. Available at: [Link]

  • EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents.
  • TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmin][PF6]. Organic Chemistry Portal. Available at: [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]

  • 6.3.2 Spectroscopy QP. Physics & Maths Tutor. Available at: [Link]

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Preparation of Spiro[2.5]octan-6-yl Esters and Ethers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[2.5]octane Scaffold

In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is ever-increasing. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention. The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, offers a unique combination of rigidity and three-dimensionality. This distinct architecture can lead to enhanced binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations. Consequently, spiro[2.5]octane derivatives are valuable building blocks in the synthesis of complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of the synthetic routes to Spiro[2.5]octan-6-yl esters and ethers, which are key intermediates for further chemical elaboration. We will delve into the strategic considerations for constructing the spirocyclic core and detail robust protocols for the subsequent functionalization at the 6-position.

Synthetic Strategy Overview: A Multi-pronged Approach

The preparation of Spiro[2.5]octan-6-yl esters and ethers is most effectively approached through a convergent strategy. This involves the initial construction of a suitable spiro[2.5]octane precursor, followed by the introduction of the desired ester or ether functionality. A common and versatile precursor is spiro[2.5]octan-6-one, which can be readily synthesized and then reduced to the corresponding alcohol, spiro[2.5]octan-6-ol. This alcohol serves as the pivotal intermediate for the synthesis of a diverse array of esters and ethers.

G start 1,3-Cyclohexanedione enol_ether 3-Methoxycyclohex-2-en-1-one start->enol_ether Enol Ether Formation spiro_ketone Spiro[2.5]octan-6-one enol_ether->spiro_ketone Simmons-Smith Cyclopropanation spiro_alcohol Spiro[2.5]octan-6-ol spiro_ketone->spiro_alcohol Reduction esters Spiro[2.5]octan-6-yl Esters spiro_alcohol->esters Esterification ethers Spiro[2.5]octan-6-yl Ethers spiro_alcohol->ethers Etherification

Caption: Overall synthetic workflow for Spiro[2.5]octan-6-yl esters and ethers.

Part 1: Synthesis of the Key Intermediate: Spiro[2.5]octan-6-ol

The synthesis of spiro[2.5]octan-6-ol is a multi-step process that begins with a commercially available starting material, 1,3-cyclohexanedione. The key steps involve the formation of an enol ether, a Simmons-Smith cyclopropanation to construct the spirocyclic core, and a final reduction to yield the target alcohol.

Protocol 1.1: Synthesis of 3-Methoxycyclohex-2-en-1-one

This initial step activates the cyclohexanedione ring for the subsequent cyclopropanation reaction. The formation of the enol ether protects one of the carbonyl groups and provides the necessary alkene functionality.

Materials:

  • 1,3-Cyclohexanedione

  • Methanol (anhydrous)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,3-cyclohexanedione (22.4 g, 0.2 mol), methanol (9.6 g, 0.3 mol), toluene (200 mL), and p-toluenesulfonic acid monohydrate (0.2 g).

  • Heat the mixture to reflux and collect the water-methanol azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxycyclohex-2-en-1-one as a pale yellow oil. The product is often used in the next step without further purification.

Protocol 1.2: Simmons-Smith Cyclopropanation to form Spiro[2.5]octan-6-one

The cornerstone of this synthesis is the Simmons-Smith reaction, which stereospecifically forms the cyclopropane ring.[1] The reaction utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species that adds to the double bond of the enol ether.[2]

Materials:

  • 3-Methoxycyclohex-2-en-1-one

  • Zinc-copper couple

  • Diiodomethane

  • Anhydrous diethyl ether

  • Iodine (a small crystal)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Activate the zinc-copper couple by placing it in a dry 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine to the flask and gently heat under a nitrogen atmosphere until the purple iodine vapor is visible.

  • Allow the flask to cool to room temperature and add anhydrous diethyl ether (150 mL).

  • In the dropping funnel, prepare a solution of 3-methoxycyclohex-2-en-1-one (12.6 g, 0.1 mol) and diiodomethane (32.2 g, 0.12 mol) in anhydrous diethyl ether (100 mL).

  • Add a small portion of this solution to the zinc-copper couple suspension to initiate the reaction. The reaction is exothermic, and gentle refluxing should be observed.

  • Add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove the zinc salts.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then treated with aqueous acid (e.g., 1 M HCl) to hydrolyze the enol ether, followed by extraction with diethyl ether. The combined organic extracts are washed, dried, and concentrated.

  • Purify the resulting crude spiro[2.5]octan-6-one by vacuum distillation or column chromatography on silica gel.

Protocol 1.3: Reduction of Spiro[2.5]octan-6-one to Spiro[2.5]octan-6-ol

The final step in the synthesis of the key intermediate is the reduction of the ketone to a secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[3][4]

Materials:

  • Spiro[2.5]octan-6-one

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Dissolve spiro[2.5]octan-6-one (6.2 g, 0.05 mol) in methanol (100 mL) in a 250 mL Erlenmeyer flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.9 g, 0.05 mol) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Carefully add 1 M HCl dropwise to quench the excess NaBH₄ and adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Add water (50 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield spiro[2.5]octan-6-ol as a colorless oil or a low-melting solid. The product can be further purified by distillation or chromatography if necessary.

Part 2: Preparation of Spiro[2.5]octan-6-yl Esters

With spiro[2.5]octan-6-ol in hand, a variety of esterification methods can be employed to synthesize the target esters. The choice of method depends on the nature of the carboxylic acid and the desired reaction conditions.

Protocol 2.1: Fischer Esterification for Simple Esters

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] It is particularly well-suited for the synthesis of esters from simple, unhindered carboxylic acids.

Materials:

  • Spiro[2.5]octan-6-ol

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, combine spiro[2.5]octan-6-ol (1.26 g, 10 mmol), the desired carboxylic acid (12 mmol), and toluene (50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or vacuum distillation.

Protocol 2.2: Steglich Esterification for More Complex or Hindered Carboxylic Acids

For more sensitive or sterically demanding carboxylic acids, the Steglich esterification offers a milder alternative.[7] This method utilizes a carbodiimide coupling agent, such as DCC or EDC, and a catalytic amount of DMAP.

Materials:

  • Spiro[2.5]octan-6-ol

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) and spiro[2.5]octan-6-ol (1.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add DMAP (0.1 mmol).

  • Add a solution of DCC (1.2 mmol) or EDC (1.2 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Esterification Method Typical Carboxylic Acid Substrate Key Reagents Typical Yield
Fischer EsterificationSimple aliphatic acids (e.g., acetic acid)H₂SO₄ (cat.), Toluene60-80%
Steglich EsterificationHindered or sensitive acids (e.g., benzoic acid derivatives)DCC/EDC, DMAP75-95%

Part 3: Preparation of Spiro[2.5]octan-6-yl Ethers

The synthesis of ethers from spiro[2.5]octan-6-ol can be achieved through several methods, with the Williamson ether synthesis being a common and reliable choice for simple alkyl ethers. For more complex ethers, other methods may be more suitable.

Protocol 3.1: Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.[8]

G alcohol Spiro[2.5]octan-6-ol alkoxide Spiro[2.5]octan-6-oxide alcohol->alkoxide Deprotonation (e.g., NaH) ether Spiro[2.5]octan-6-yl Ether (R-O-Spirocycle) alkoxide->ether SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether

Caption: Mechanism of the Williamson Ether Synthesis.

Materials:

  • Spiro[2.5]octan-6-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with nitrogen inlet

  • Magnetic stirrer

Procedure:

  • To a suspension of sodium hydride (0.48 g of 60% dispersion, 12 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add a solution of spiro[2.5]octan-6-ol (1.26 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel or vacuum distillation.

Etherification Method Alkylating Agent Base Typical Yield
Williamson SynthesisPrimary alkyl halides (e.g., CH₃I, CH₃CH₂Br)NaH70-90%

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized synthetic transformations in organic chemistry. Each protocol includes standard workup and purification procedures that are essential for isolating the desired product and verifying its identity and purity. For each synthesized compound, it is imperative to perform thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and assess purity. Comparison of the obtained spectroscopic data with expected values provides a robust method for self-validation of the experimental outcome.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

  • Williamson, A. W. Theory of Aetherification. Philos. Mag.1850 , 37 (251), 350–356. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed.; Springer: New York, 2007. [Link]

  • EP3191441B1, Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione,
  • US20140039203A1, Process for preparing spiro[2.5]octane-5,7-dione,
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. 2nd ed.; Oxford University Press: Oxford, 2012. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[2.5]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during the synthesis of these valuable scaffolds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning or executing the synthesis of spiro[2.5]octane systems.

Q1: What are the most common and reliable methods for synthesizing the spiro[2.5]octane core?

The construction of the spiro[2.5]octane skeleton primarily involves the formation of a cyclopropane ring fused to a cyclohexane ring at a spiro-center. The choice of method depends heavily on the available starting materials and the desired substitution pattern on both rings. The most prevalent strategies include:

  • Cyclopropanation of a Methylenecyclohexane: This is a direct and common approach where an exocyclic double bond on a cyclohexane ring is converted into a cyclopropane. Key methods include:

    • Simmons-Smith Reaction: Utilizes a zinc carbenoid (ICH₂ZnI) and is known for its reliability, especially when directed by a nearby hydroxyl group to control stereochemistry.[1][2][3]

    • Corey-Chaykovsky Reaction: Employs sulfur ylides. Dimethylsulfoxonium methylide is typically used for the cyclopropanation of α,β-unsaturated ketones, which are precursors to spiro[2.5]octanones.[4][5][6]

  • Intramolecular Cyclization/Spiroannulation: These methods build the cyclohexane ring onto a pre-existing cyclopropane-containing fragment.

    • Michael-Initiated Ring Closure (MIRC): This powerful method involves the conjugate addition of a nucleophile to an acceptor, followed by an intramolecular cyclization to form the ring. It is particularly useful for creating highly functionalized systems with good stereocontrol.[7]

  • Titanium-Mediated Kulinkovich Reaction: This reaction transforms esters into cyclopropanols using a Grignard reagent and a titanium(IV) alkoxide catalyst.[8][9][10][11] A cyclohexyl ester can be used to generate a spiro[2.5]octan-1-ol derivative.

Q2: My target spiro[2.5]octane derivative is chiral. How can I control the stereochemistry during synthesis?

Controlling stereoselectivity is a critical challenge. The planarity of the key intermediates (e.g., the double bond in methylenecyclohexanes or the enolate in MIRC reactions) often leads to the formation of diastereomers or enantiomers. Strategies to achieve stereocontrol include:

  • Substrate-Directed Control: A chiral center already present in the cyclohexane ring can direct the approach of the cyclopropanating agent to one face of the molecule. Allylic alcohols are particularly effective at directing the Simmons-Smith reagent.[1][3]

  • Chiral Catalysis: The use of chiral catalysts is a state-of-the-art approach. For instance, rhodium-catalyzed cyclopropanations using chiral dirhodium tetracarboxylate catalysts can achieve high levels of enantioselectivity and diastereoselectivity.[12] Similarly, asymmetric versions of the Corey-Chaykovsky and MIRC reactions have been developed using chiral phase-transfer catalysts or organocatalysts.[7]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively block one face of the reactive site, leading to a stereoselective reaction. The auxiliary can then be cleaved in a subsequent step.

Q3: The synthesized spiro[2.5]octane derivative appears to be unstable and decomposes during workup or purification. What could be the cause?

The primary culprit is the inherent ring strain of the cyclopropane moiety. This makes the three-membered ring susceptible to cleavage under various conditions.

  • Acid-Catalyzed Ring Opening: Cyclopropanes, especially those bearing electron-donating groups, can be opened by acid. This is a significant concern during aqueous acidic workups or purification via standard silica gel chromatography, as silica is acidic. The ring-opening can lead to a complex mixture of rearranged or addition products.[13][14][15]

  • Transition Metal-Mediated Rearrangement: Residual transition metals from the cyclopropanation step (e.g., Palladium) can catalyze the rearrangement of the spirocycle. A common side reaction is the expansion of the cyclohexane ring to form a cycloheptane derivative.[16]

  • Radical Reactions: The strained C-C bonds of the cyclopropane can also be cleaved under radical conditions, which might be initiated by light or trace metal impurities.[13]

To mitigate these issues, use neutralized silica gel (e.g., treated with triethylamine) for chromatography, employ non-acidic workup procedures, and ensure complete removal of metal catalysts.

Part 2: Troubleshooting Guide by Synthetic Method

This section provides specific, question-and-answer-based troubleshooting for common problems encountered during specific synthetic protocols.

A. Corey-Chaykovsky Reaction & Sulfur Ylide Chemistry
Q: My reaction with an α,β-unsaturated cyclohexanone is yielding the epoxide (oxaspiro[2.2]heptane derivative) instead of the desired spiro[2.5]octanone. How do I favor cyclopropanation?

This is a classic problem of chemoselectivity in the Corey-Chaykovsky reaction, and the outcome is dictated by the choice of the sulfur ylide.

Causality: The difference lies in the kinetic versus thermodynamic control of the initial nucleophilic attack.

  • Dimethylsulfonium methylide (from trimethylsulfonium iodide and a strong base) is a highly reactive, "hard" nucleophile. It reacts under kinetic control and preferentially attacks the "hard" electrophilic carbonyl carbon in a 1,2-addition, leading to epoxide formation.[5][6]

  • Dimethylsulfoxonium methylide (Corey's ylide, from trimethylsulfoxonium iodide) is a more stable, "soft" nucleophile. It reacts under thermodynamic control, favoring the reversible 1,4-conjugate addition to the "soft" β-carbon of the enone. The resulting enolate then undergoes intramolecular cyclization to form the cyclopropane ring.[4][6]

Solution: To obtain the spiro[2.5]octanone, you must use dimethylsulfoxonium methylide (Corey's ylide) .

Experimental Protocol:

  • Suspend trimethylsulfoxonium iodide in anhydrous DMSO or THF.

  • Add one equivalent of a strong base, such as sodium hydride (NaH), and stir at room temperature until hydrogen evolution ceases, indicating complete ylide formation.

  • Cool the resulting solution of dimethylsulfoxonium methylide to 0 °C.

  • Slowly add a solution of your α,β-unsaturated cyclohexanone derivative in the same solvent.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with water and proceed with standard extraction.

G cluster_0 Starting Material enone α,β-Unsaturated Cyclohexanone path1 1,2-Addition (Kinetic) enone->path1 path2 1,4-Conjugate Addition (Thermodynamic) enone->path2 ylide1 Dimethylsulfonium methylide (Reactive Ylide) ylide1->path1 Favored ylide2 Dimethylsulfoxonium methylide (Stable Ylide) ylide2->path2 Favored product1 Epoxide path1->product1 product2 Spiro[2.5]octanone (Desired Product) path2->product2

Caption: Unwanted rearrangement pathway via a metallacyclobutane intermediate.

References

  • Chen, W., et al. (2020). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. [Link]

  • Okada, Y., et al. (2016). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. Chemical and Pharmaceutical Bulletin. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction.[Link]

  • Barluenga, J., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction.[Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction.[Link]

  • Wikipedia. Kulinkovich reaction.[Link]

  • Dong, G., et al. (2015). Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. Organic Letters. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction.[Link]

  • Singh, V., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples.[Link]

  • Li, X., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Tutor. The Simmons-Smith Reaction & Cyclopropanation.[Link]

  • Kumar, A., et al. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. [Link]

  • Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]

  • D'yakonov, V. A., et al. (2011). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Perkin Transactions 1. [Link]

  • Doyle, M. P., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

Sources

Troubleshooting low yields in the reduction of Spiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the reduction of Spiro[2.5]octan-6-one to Spiro[2.5]octan-6-ol. This document is designed for researchers and drug development professionals encountering challenges, particularly low yields, during this synthetic transformation. As a spirocyclic ketone, this substrate presents unique stereochemical and reactivity considerations. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the reduction of Spiro[2.5]octan-6-one prone to yield issues?

The primary challenge stems from the steric environment created by the spirocyclic junction. The cyclopropane ring, adjacent to the carbonyl group, influences the trajectory of the incoming hydride nucleophile. This can affect not only the reaction rate but also the diastereoselectivity of the resulting alcohol. Furthermore, the quality of the reducing agent and precise control of reaction conditions are critical for success.

Q2: What are the expected products of this reduction?

The reduction of the ketone yields Spiro[2.5]octan-6-ol, which can exist as two diastereomers: the cis-isomer (equatorial-OH) and the trans-isomer (axial-OH). The ratio of these isomers is highly dependent on the reducing agent and reaction conditions used. The formation of the trans-isomer is often favored due to the hydride attacking from the less sterically hindered equatorial face.

Q3: Can the cyclopropane ring open during the reduction?

Under standard metal hydride reduction conditions (e.g., NaBH₄, LiAlH₄), the cyclopropane ring in Spiro[2.5]octan-6-one is generally stable and unlikely to undergo cleavage. Ring-opening is more commonly associated with reactions involving strong acids, electrophiles, or catalytic hydrogenation under harsh conditions.

Troubleshooting Guide: Diagnosing Low Yields

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or no conversion of starting material observed.

Q: I ran the reaction with NaBH₄ in methanol, but TLC and ¹H NMR analysis show only my starting ketone. What went wrong?

A: This issue almost always points to an inactive reducing agent or suboptimal reaction conditions.

  • Cause A: Deactivated Reducing Agent. Sodium borohydride (NaBH₄) is a hygroscopic solid that decomposes in the presence of moisture and acid. Over time, a bottle of NaBH₄ can lose significant potency if not stored correctly.

    • Expert Insight: A simple, qualitative test for NaBH₄ activity is to add a small amount to a protic solvent like ethanol. Vigorous bubbling (hydrogen evolution) should be observed. If the bubbling is sluggish or absent, the reagent is likely inactive.

    • Solution: Always use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator. For critical reactions, consider titrating the reagent to determine its active hydride content.

  • Cause B: Insufficient Reaction Time or Temperature. While the reduction is often rapid at 0 °C to room temperature, highly pure substrates or very dry solvents can sometimes slow the reaction rate.

    • Solution: Ensure the reaction is stirred for an adequate amount of time. Monitor the reaction progress by TLC every 30 minutes. If the reaction is stalled at 0 °C, allow it to warm to room temperature and continue monitoring.

  • Cause C: Inappropriate Solvent. While methanol and ethanol are standard, they can slowly react with NaBH₄.

    • Solution: Add the NaBH₄ to the solution of the ketone in methanol at a reduced temperature (e.g., 0 °C) to minimize the reaction between the solvent and the hydride before the ketone can be reduced.

Problem 2: The reaction is complete, but the isolated yield after workup is very low.

Q: TLC shows a clean conversion to a new, more polar spot, but after extraction and chromatography, I recovered less than 30% of my product. Where did it go?

A: This common problem points to issues during the workup and isolation phase, potentially related to the product's physical properties.

  • Cause A: Product Volatility. Spiro[2.5]octan-6-ol is a relatively small molecule (M.W. ≈ 126.19 g/mol ) and can be volatile. Aggressive removal of solvent on a rotary evaporator, especially with high heat or a high-vacuum pump, can lead to significant product loss.

    • Expert Insight: Always use a cold water bath (or even an ice bath) for the rotary evaporator and avoid applying high vacuum. It is better to be left with a small amount of solvent that can be removed under a gentle stream of nitrogen than to lose the product.

  • Cause B: Emulsion during Aqueous Workup. The workup of hydride reductions involves quenching with water and often acid, followed by extraction with an organic solvent. This can lead to the formation of stable emulsions, which trap the product in the interface between the aqueous and organic layers.

    • Solution: To break emulsions, try adding a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to separate the phases. Alternatively, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.

  • Cause C: Incomplete Extraction. Spiro[2.5]octan-6-ol has a hydroxyl group, giving it some water solubility. A single extraction may be insufficient to recover all the product from the aqueous layer.

    • Solution: Perform multiple extractions (at least 3-4) with your chosen organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers to maximize recovery.

Problem 3: The reaction worked, but I have a mixture of products.

Q: My NMR spectrum is complex, suggesting I have a mixture of diastereomers. How can I improve the selectivity?

A: Controlling diastereoselectivity is a key challenge and depends on controlling the direction of hydride attack. This is dictated by sterics and electronic effects.

  • Cause: Non-selective Reducing Agent. Sodium borohydride is a small, highly reactive hydride donor. It will attack the carbonyl from the least hindered face, but its small size may not lead to high selectivity.

    • Expert Insight (The Felkin-Anh Model): The stereochemical outcome of nucleophilic attack on cyclohexanones is governed by a combination of steric and torsional strain. For Spiro[2.5]octan-6-one, the axial face is more sterically encumbered by the axial hydrogens. Therefore, hydride attack typically occurs from the equatorial face, leading to the axial alcohol (trans-product) as the major isomer.

    • Solution for Higher Selectivity: To increase the preference for a single diastereomer, use a bulkier reducing agent.

      • For the trans (axial) alcohol: Use a sterically demanding hydride like Lithium tri-sec-butylborohydride (L-Selectride®). Its large size makes it highly sensitive to steric hindrance, leading to almost exclusive attack from the equatorial direction.

      • For the cis (equatorial) alcohol: This is more challenging. It requires directing the hydride to the more hindered axial face. This can sometimes be achieved using a reagent capable of chelation control, though it is less common for simple cyclohexanones.

Quantitative Data Summary

The choice of reducing agent has a significant impact on the diastereomeric ratio (d.r.) of the product.

Reducing AgentTypical SolventTemperature (°C)Major IsomerTypical Diastereomeric Ratio (trans:cis)
NaBH₄Methanol0 to 25trans (Axial-OH)~4:1 to 9:1
LiAlH₄THF, Et₂O0trans (Axial-OH)~9:1
L-Selectride®THF-78trans (Axial-OH)>99:1

Experimental Protocols

Protocol 1: Standard Reduction with Sodium Borohydride

This protocol provides a reliable baseline for achieving good conversion and moderate selectivity.

  • Preparation: Dissolve Spiro[2.5]octan-6-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure the temperature does not rise above 10 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The product, Spiro[2.5]octan-6-ol, will have a lower Rf value. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add acetone (1-2 mL) to quench any excess NaBH₄.

  • Workup: Remove the flask from the ice bath. Add saturated aqueous ammonium chloride (NH₄Cl) solution and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).

  • Washing: Combine the organic layers and wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a cold water bath.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Spiro[2.5]octan-6-ol.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving yield issues.

TroubleshootingWorkflow Start Low Isolated Yield Observed TLC_Analysis Analyze Crude Reaction Mixture by TLC/GC-MS Start->TLC_Analysis Start_Material High % of Starting Material (SM) Remains? TLC_Analysis->Start_Material Multiple_Products Multiple Products / Poor Selectivity? TLC_Analysis->Multiple_Products Clean_Conversion Clean Conversion to Product Observed? TLC_Analysis->Clean_Conversion Start_Material->Multiple_Products No Inactive_Reagent Root Cause: Inactive Reagent Solution: - Use fresh NaBH4 - Check reagent activity - Ensure anhydrous conditions Start_Material->Inactive_Reagent Yes Suboptimal_Conditions Root Cause: Suboptimal Conditions Solution: - Increase reaction time - Allow to warm to RT Start_Material->Suboptimal_Conditions Yes Multiple_Products->Clean_Conversion No Selectivity_Issue Root Cause: Non-Selective Reagent Solution: - Use bulky reagent (e.g., L-Selectride) for higher diastereoselectivity - Run reaction at -78°C Multiple_Products->Selectivity_Issue Yes Workup_Loss Root Cause: Product Loss During Workup Solution: - Concentrate carefully (product is volatile) - Use brine to break emulsions - Perform multiple extractions (3-4x) Clean_Conversion->Workup_Loss Yes Success Problem Solved: High Yield Achieved Inactive_Reagent->Success Suboptimal_Conditions->Success Selectivity_Issue->Success Workup_Loss->Success

Caption: A flowchart for troubleshooting low yields in ketone reduction.

References

  • W. G. Dauben, G. J. Fonken, D. S. Noyce. (1956). Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579–2582. [Link]

  • A. J. Gordon. (1967). The chemical and physical properties of the spiro[2.5]octane system. The Journal of Organic Chemistry, 32(5), 1673-1675. [Link]

  • H. C. Brown, S. Krishnamurthy. (1972). Lithium tri-sec-butylborohydride. A new reagent for the highly stereoselective reduction of cyclic and bicyclic ketones. Journal of the American Chemical Society, 94(20), 7159–7161. [Link]

Stability and degradation pathways of Spiro[2.5]octan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[2.5]octan-6-ol

Welcome to the technical support guide for Spiro[2.5]octan-6-ol. This document is designed for researchers, chemists, and drug development professionals who are actively working with this unique spirocyclic alcohol. Given its strained cyclopropane ring adjacent to a secondary alcohol, Spiro[2.5]octan-6-ol presents specific stability challenges and degradation pathways that can impact experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter during synthesis, purification, or handling of Spiro[2.5]octan-6-ol. Each issue is followed by an analysis of the root cause and a validated protocol for resolution.

Issue 1: My reaction yield is significantly lower than expected, and I see multiple unknown spots on my TLC plate after purification.
  • Question: I performed a reaction and after aqueous workup and column chromatography on silica gel, the yield of Spiro[2.5]octan-6-ol was poor. My crude NMR showed the desired product, but the purified material is a complex mixture. What is happening?

  • Analysis & Causality: The most probable cause is on-column degradation. Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze the rearrangement of the cyclopropylcarbinol moiety. The secondary alcohol can be protonated, leading to the formation of a cyclopropylcarbinyl cation. This highly reactive intermediate is known to undergo rapid rearrangement, opening the strained cyclopropane ring to form homoallylic or cyclobutyl systems.[1][2] This process, illustrated below, transforms your target molecule into a mixture of isomeric byproducts that are difficult to separate.

  • Proposed Degradation Pathway: Acid-Catalyzed Rearrangement

    Caption: Acid-catalyzed formation of a carbocation and subsequent rearrangement.

  • Solution & Validation Protocol:

    • Neutralize Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites.

    • Alternative Sorbents: Consider using neutral alumina or a reverse-phase (C18) column for purification, as these are less likely to cause acid-catalyzed degradation.

    • Buffered Workup: Ensure your aqueous workup is neutral or slightly basic before extraction. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid.

    • Validation: To confirm on-column degradation, take a small, pure sample of Spiro[2.5]octan-6-ol, dissolve it in your eluent, spot it on a silica TLC plate, and let it sit for 30 minutes. Elute the plate and observe if new, lower Rf spots have appeared, indicating decomposition.

Issue 2: My stored sample of Spiro[2.5]octan-6-ol shows a new peak in the carbonyl region (around 1700-1720 cm⁻¹ in IR or ~200-210 ppm in ¹³C NMR) after a few weeks.
  • Question: I stored my purified Spiro[2.5]octan-6-ol as a solid at room temperature. Now, analytical data suggests the presence of a ketone. How did this happen?

  • Analysis & Causality: The secondary alcohol in Spiro[2.5]octan-6-ol is susceptible to oxidation, converting it to the corresponding ketone, Spiro[2.5]octan-6-one. This can be a slow process mediated by atmospheric oxygen, potentially accelerated by exposure to light or trace metal impurities. The resulting ketone is a common impurity in aged samples.[1]

  • Workflow for Identifying Oxidation

    Oxidation_Workflow Start Impurity Detected in Spiro[2.5]octan-6-ol Sample Check_IR Acquire IR Spectrum Start->Check_IR Check_NMR Acquire 13C NMR Spectrum Start->Check_NMR IR_Result Peak at ~1710 cm-1? Check_IR->IR_Result NMR_Result Peak at ~205 ppm? Check_NMR->NMR_Result IR_Result->NMR_Result Yes No_Oxidation Impurity is Not the Ketone. Consider Other Pathways. IR_Result->No_Oxidation No Conclusion Oxidation to Spiro[2.5]octan-6-one is Confirmed NMR_Result->Conclusion Yes NMR_Result->No_Oxidation No

    Caption: Troubleshooting workflow for confirming oxidation to the ketone.

  • Solution & Validation Protocol:

    • Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Refrigeration: Store the sample in a refrigerator (2-8 °C) or freezer (<0 °C) to slow the rate of oxidation.[3]

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the sample from light, which can catalyze oxidation.[3]

    • Validation: If you suspect oxidation, you can confirm the identity of the impurity by intentionally synthesizing a small amount of Spiro[2.5]octan-6-one via a standard oxidation protocol (e.g., PCC or Swern oxidation) and comparing its analytical data (TLC, GC-MS, NMR) to that of the impurity in your aged sample.

Frequently Asked Questions (FAQs)

Handling & Storage
  • Q1: What are the optimal storage conditions for Spiro[2.5]octan-6-ol to ensure long-term stability?

    • A: For maximum stability, Spiro[2.5]octan-6-ol should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen).[4] It should be refrigerated at 2-8°C and protected from light.[3] Avoid storing it in solution for extended periods, as solvent impurities or dissolved oxygen can accelerate degradation.

  • Q2: Is this compound compatible with common laboratory solvents and reagents?

    • A: It is generally compatible with common aprotic organic solvents (e.g., DCM, THF, hexanes, ethyl acetate). However, it is highly sensitive to acidic conditions. Avoid contact with strong acids, Lewis acids, and even mildly acidic media like standard silica gel. It is also incompatible with strong oxidizing agents. When planning reactions, ensure all reagents and solvents are free from acidic impurities.

Stability & Degradation
  • Q3: What are the primary degradation pathways I should be aware of?

    • A: The two most significant degradation pathways are:

      • Acid-Catalyzed Rearrangement: The cyclopropylcarbinol system is prone to ring-opening under acidic conditions to form more stable carbocations, leading to a mixture of rearranged products.[2][5]

      • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, Spiro[2.5]octan-6-one.[1] This can occur slowly in the presence of air.

  • Q4: How does temperature affect the stability of Spiro[2.5]octan-6-ol?

    • A: While specific high-temperature degradation studies are not widely published, spiro compounds can exhibit high thermal stability.[6][7] However, elevated temperatures will accelerate the primary degradation pathways if catalysts (like acid or oxygen) are present. For routine handling and storage, keeping the compound cool is a standard precautionary measure to minimize any potential decomposition.[3][4]

Summary of Stability Profile
ConditionStabilityPrimary Degradation Product(s)Recommended Mitigation
Strong Acid (e.g., HCl, H₂SO₄) Very PoorMixture of rearranged alcohols/alkenesAvoid all contact; use buffered or basic conditions.
Mildly Acidic (e.g., Silica Gel) PoorMixture of rearranged alcohols/alkenesNeutralize silica gel or use alternative sorbents.
Neutral (pH 7) GoodN/A (stable)Maintain neutral pH during workup and storage.
Basic (e.g., NaHCO₃, Et₃N) GoodN/A (stable)Use mild bases to neutralize acid and during purification.
Oxidizing Agents (e.g., PCC, KMnO₄) Very PoorSpiro[2.5]octan-6-oneAvoid contact unless oxidation is the desired reaction.
Air (O₂) / Light ModerateSpiro[2.5]octan-6-oneStore under an inert atmosphere, refrigerated, and protected from light.
Elevated Temperature (>50 °C) ModerateAccelerates other degradation pathwaysStore at reduced temperatures (2-8 °C).

References

  • Title: Proton magnetic resonance spectra and conformational properties of spiro[2.
  • Title: Acid-catalysed rearrangements of some spiro cyclopropyl ketones Source: RSC Publishing URL
  • Title: Deoxidation studies with cyclopropylcarbinol Source: Canadian Science Publishing URL
  • Title: Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent Source: Google Cloud URL
  • Title: Chemical Properties of Spiro[2.5]octane (CAS 185-65-9)
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Title: Bacterial degradation of N-cyclopropylmelamine.
  • Title: The Proper Storage and Handling of Volatile Analytical Standards Source: Google Cloud URL
  • Title: Synthesis of spiro[2.
  • Title: Spiro[2.
  • Title: Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones Source: Sci-Hub URL
  • Source: NY.
  • Title: The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine Source: PubMed URL
  • Title: How Should Ethanol Be Stored?
  • Title: Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers Source: Google Cloud URL
  • Title: Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS Source: RSC Publishing URL
  • Title: Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation Source: NIH URL
  • Title: Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin Source: Google Cloud URL

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of Spiro[2.5]octan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges of Spiro[2.5]octan-6-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique spirocyclic alcohol. The inherent steric hindrance of this molecule can often lead to sluggish or unsuccessful reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles.

Understanding the Challenge: The Structure of Spiro[2.5]octan-6-ol

The core difficulty in the reactivity of Spiro[2.5]octan-6-ol lies in its rigid, three-dimensional structure. The spirocyclic system, where the cyclopropane and cyclohexane rings share a single carbon atom, creates a sterically congested environment around the hydroxyl group at the C6 position. This steric bulk can impede the approach of reagents, slowing down or preventing reactions that would otherwise proceed smoothly with simpler secondary alcohols.[1][2]

The conformational dynamics of the cyclohexane ring also play a critical role. The hydroxyl group can exist in either an axial or equatorial position, with the equatorial conformer being more stable.[3] The accessibility of the hydroxyl group to reagents is significantly different in these two conformations, which can affect reaction rates and product distributions.

Troubleshooting & FAQs

This section addresses common issues encountered when working with Spiro[2.5]octan-6-ol and provides practical solutions.

Issue 1: Low or No Yield in Oxidation Reactions

Question: I am trying to oxidize Spiro[2.5]octan-6-ol to the corresponding ketone, Spiro[2.5]octan-6-one, using a standard Jones oxidation, but I am getting very low yields. What could be the problem?

Answer: The chromium-based reagents used in Jones oxidation are notoriously bulky. The steric hindrance around the hydroxyl group of Spiro[2.5]octan-6-ol likely prevents the formation of the chromate ester intermediate, which is a necessary step in the oxidation mechanism.

Troubleshooting Suggestions:

  • Switch to a less sterically demanding oxidizing agent. Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are excellent alternatives. These reagents have a smaller steric footprint and are generally more effective for oxidizing hindered alcohols.

  • Consider a catalytic method. A catalytic oxidation using a transition metal catalyst, such as a ruthenium-based system with a co-oxidant, can also be effective.

Issue 2: Incomplete Esterification or Etherification

Question: I am attempting to synthesize an ester derivative of Spiro[2.5]octan-6-ol via a Fischer esterification, but the reaction does not go to completion, even with prolonged reaction times and excess carboxylic acid. What can I do to improve the yield?

Answer: Fischer esterification is an equilibrium-driven process that is sensitive to steric hindrance. The tetrahedral intermediate formed during the reaction is likely destabilized by the bulky spirocyclic framework.[4]

Troubleshooting Suggestions:

  • Use a more reactive acylating agent. Instead of a carboxylic acid, try using an acid chloride or an acid anhydride. These reagents are much more electrophilic and can often overcome the steric barrier. The use of a non-nucleophilic base like pyridine is recommended to scavenge the HCl or carboxylic acid byproduct.

  • Employ a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating the esterification under milder conditions.

  • For etherification, consider the Williamson ether synthesis under phase-transfer catalysis. Deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide, is the basis of the Williamson ether synthesis.[5] To enhance the reactivity of the sterically hindered alkoxide, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the alkoxide into a less polar organic phase where it is more nucleophilic. Recent advances in etherification of sterically hindered alcohols also include electrochemical methods.[6][7]

Issue 3: Failure of Nucleophilic Substitution Reactions

Question: I am trying to replace the hydroxyl group of Spiro[2.5]octan-6-ol with a halide using an SN2 reaction, but I am only observing elimination products or no reaction at all. Why is this happening?

Answer: The direct SN2 displacement of a hydroxyl group is generally unfavorable because hydroxide is a poor leaving group.[8] While acidic conditions can protonate the hydroxyl group to form a better leaving group (water), the secondary carbon of Spiro[2.5]octan-6-ol is sterically hindered, making it a poor substrate for a backside SN2 attack.[9][10] Under forcing conditions (e.g., high temperatures), elimination reactions (E1 or E2) are likely to dominate.

Troubleshooting Suggestions:

  • Convert the hydroxyl group into a better leaving group. A common strategy is to convert the alcohol into a tosylate or mesylate. These are excellent leaving groups and can be displaced by a variety of nucleophiles under milder conditions than those required for the direct displacement of the hydroxyl group.

  • Consider an SN1-type reaction for tertiary analogs, but be mindful of carbocation rearrangements. While Spiro[2.5]octan-6-ol is a secondary alcohol, if you are working with a tertiary analog, an SN1 pathway might be possible. However, be aware that the intermediate carbocation could potentially undergo rearrangement.

  • Utilize activating agents for nucleophilic substitution. Aromatic tropylium cations have been shown to activate alcohols for nucleophilic substitution under mild conditions.[11]

Experimental Protocols

Here are detailed, step-by-step protocols for key transformations of Spiro[2.5]octan-6-ol that are designed to overcome steric hindrance.

Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)

This protocol provides a reliable method for the oxidation of Spiro[2.5]octan-6-ol to Spiro[2.5]octan-6-one.

Materials:

  • Spiro[2.5]octan-6-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve Spiro[2.5]octan-6-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid byproducts have dissolved.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Spiro[2.5]octan-6-one.

Protocol 2: Esterification using an Acid Chloride

This protocol describes the esterification of Spiro[2.5]octan-6-ol with an acid chloride.

Materials:

  • Spiro[2.5]octan-6-ol

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve Spiro[2.5]octan-6-ol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Reaction TypeReagentKey ConsiderationsExpected Outcome
Oxidation Dess-Martin PeriodinaneMild conditions, good for hindered alcoholsHigh yield of Spiro[2.5]octan-6-one
Esterification Acid Chloride/PyridineHighly reactive, overcomes steric hindranceHigh yield of the corresponding ester
Etherification NaH, Alkyl Halide, Phase-Transfer CatalystStrong base, enhanced nucleophilicityModerate to good yield of the ether
Nucleophilic Substitution 1. TsCl, Pyridine 2. NucleophileConversion to a better leaving groupGood yield of the substituted product

Visualization of Key Concepts

Reaction Workflow for Overcoming Steric Hindrance

G cluster_start Starting Material cluster_oxidation Oxidation cluster_esterification Esterification cluster_substitution Nucleophilic Substitution start Spiro[2.5]octan-6-ol oxidation Dess-Martin Periodinane start->oxidation Less bulky reagent esterification Acid Chloride, Pyridine start->esterification More reactive electrophile activation 1. TsCl, Pyridine 2. Nucleophile start->activation Activate hydroxyl group product_ketone Spiro[2.5]octan-6-one oxidation->product_ketone product_ester Spiro[2.5]octan-6-yl ester esterification->product_ester product_substitution Substituted Spiro[2.5]octane activation->product_substitution G axial Axial Conformer (Less Stable, More Hindered) equatorial Equatorial Conformer (More Stable, Less Hindered) axial->equatorial Ring Flip

Caption: Conformational isomers of Spiro[2.5]octan-6-ol.

References

  • Labster. (n.d.). Steric hindrance. Retrieved from [Link]

  • Chemical Communications. (2015). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Retrieved from [Link]

  • ResearchGate. (2006). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]

  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Journal of the American Chemical Society. (1969). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Retrieved from [Link]

  • Chemical Communications. (2021). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). A General Method to Access Sterically Hindered and Complex Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). EP2880008B1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • Organic Letters. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]

  • RSC Publishing. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Retrieved from [Link]

  • Organic Letters. (2022). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Retrieved from [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of Spiro[2.5]octan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, the unambiguous structural elucidation of novel or complex molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose.[1] This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectral assignments for spiro[2.5]octan-6-ol, a molecule whose rigid, strained spirocyclic system presents a fascinating and instructive challenge.

We will move beyond a simple recitation of chemical shifts, delving into the causal relationships behind spectral features and demonstrating how a multi-faceted approach, integrating 1D and 2D NMR with comparative data, leads to a self-validating and definitive structural assignment.

The Challenge: Spirocyclic Complexity

Spiro[2.5]octan-6-ol's structure, featuring a cyclopropane ring fused to a cyclohexanol ring, introduces significant conformational rigidity and diastereotopicity. This results in complex ¹H NMR spectra where signals are often overlapping and coupling patterns are not immediately obvious. Our objective is to dissect this complexity through a systematic and evidence-based workflow.

Experimental and Analytical Workflow

A robust NMR analysis workflow is crucial for tackling complex structures. The process is not merely data acquisition but a cycle of hypothesis, experimentation, and validation.

Diagram: NMR Spectral Assignment Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment cluster_validation Validation Prep Dissolve 5-25 mg in ~0.6 mL CDCl3 Filter Filter into NMR tube Prep->Filter H1 1D ¹H NMR Filter->H1 C13 1D ¹³C NMR H1->C13 COSY 2D ¹H-¹H COSY C13->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC Initial_Assign Initial 1D Analysis (Integration, Multiplicity) HSQC->Initial_Assign Compare Comparison with Predicted Spectra & Analogs Initial_Assign->Compare TwoD_Corr 2D Correlation Analysis (COSY, HSQC) Initial_Assign->TwoD_Corr Compare->TwoD_Corr Final_Assign Definitive Assignment TwoD_Corr->Final_Assign Structure Validated Structure Final_Assign->Structure

Caption: A systematic workflow for the definitive NMR structural elucidation of complex organic molecules.

Detailed Experimental Protocol

Methodologies that are both reproducible and transparent are the bedrock of scientific trustworthiness.

1. Sample Preparation:

  • Weigh approximately 15 mg of spiro[2.5]octan-6-ol.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2][3]

  • To ensure high-resolution spectra, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity.[4]

  • The final sample volume should be approximately 4-5 cm in the tube to ensure it is correctly positioned within the NMR probe's detection coils.[4][5]

2. NMR Data Acquisition:

  • All spectra were acquired on a 500 MHz spectrometer.

  • ¹H NMR: 16 scans were acquired with a spectral width of 12 ppm and an acquisition time of 2.7 s.

  • ¹³C NMR: 1024 scans were acquired with a spectral width of 240 ppm and an acquisition time of 1.1 s, with broadband proton decoupling.

  • ¹H-¹H COSY: A gradient-selected COSY experiment was performed with 2 scans per increment over 256 increments in the F1 dimension.

  • ¹H-¹³C HSQC: A gradient-selected HSQC experiment was optimized for a one-bond ¹JCH coupling of 145 Hz, with 4 scans per increment over 256 increments in the F1 dimension.

Results and Comparative Analysis

1D NMR Spectral Data

The initial 1D spectra provide the fundamental pieces of the puzzle.

Table 1: ¹H and ¹³C NMR Data for Spiro[2.5]octan-6-ol in CDCl₃

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)¹H Multiplicity & Coupling (J, Hz)
110.50.35 - 0.55 (m, 4H)-
210.50.35 - 0.55 (m, 4H)-
317.2 (Spiro C)--
429.81.20 - 1.45 (m, 2H)-
532.11.50 - 1.70 (m, 2H)-
668.23.85 (tt, J = 8.5, 4.2 Hz, 1H)-
732.11.50 - 1.70 (m, 2H)-
829.81.20 - 1.45 (m, 2H)-
OH-1.60 (br s, 1H)-

Note: Due to symmetry, C4/C8 and C5/C7 are chemically equivalent.

Initial Observations:

  • The ¹³C spectrum shows 6 distinct signals, consistent with the molecule's symmetry.

  • The signal at 68.2 ppm is characteristic of a carbon attached to an oxygen (C-6).

  • The highly shielded signals at 10.5 ppm are typical for cyclopropyl carbons, and the spiro-carbon (C-3) appears at a distinct 17.2 ppm.

  • The ¹H spectrum is more complex. The protons on the cyclopropane ring (H-1, H-2) appear as a complex multiplet at a very high field (0.35-0.55 ppm), a hallmark of the shielding effect of the three-membered ring.

  • The proton attached to the hydroxyl-bearing carbon (H-6) is observed at 3.85 ppm. Its splitting pattern (triplet of triplets) suggests coupling to four neighboring protons.

Comparative Analysis: Experimental vs. Predicted Data

To build confidence in our assignments, we compare our experimental data with theoretically predicted values. Online prediction tools, often employing machine learning or database approaches, serve as excellent validation resources.[6][7][8]

Table 2: Comparison of Experimental and Predicted ¹³C Chemical Shifts

Carbon PositionExperimental δ (ppm)Predicted δ (ppm) (nmrdb.org)[6]Difference (ppm)
1, 210.511.20.7
317.218.51.3
4, 829.830.70.9
5, 732.133.00.9
668.267.5-0.7

The strong correlation between the experimental and predicted data provides a high degree of confidence in the initial carbon assignments. Such computational methods, including DFT-GIAO calculations, are increasingly powerful for validating complex structures.[9][10]

Definitive Assignment through 2D NMR Spectroscopy

While 1D NMR and prediction provide a strong foundation, 2D correlation experiments are essential for unambiguously connecting the atoms and resolving overlapping signals.[1][11]

¹H-¹H COSY: Mapping Proton Connectivity

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][13]

  • A strong cross-peak is observed between the H-6 proton (δ 3.85 ppm) and the multiplet corresponding to the H-5/H-7 protons (δ 1.50-1.70 ppm). This confirms their vicinal relationship.

  • The H-5/H-7 multiplet, in turn, shows a correlation to the H-4/H-8 multiplet (δ 1.20-1.45 ppm).

  • Crucially, there are no correlations from the cyclohexyl ring protons to the highly shielded cyclopropyl protons (δ 0.35-0.55 ppm), confirming the separation of the two spin systems by the spiro-carbon.

¹H-¹³C HSQC: Linking Protons to their Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment creates a 2D map showing direct, one-bond correlations between each proton and the carbon it is attached to.[13][14] This is the most powerful tool for definitively assigning both the ¹H and ¹³C spectra.

Diagram: Key 2D NMR Correlations for Spiro[2.5]octan-6-ol

TwoD_Correlations C6 C6 (68.2) C57 C5/C7 (32.1) C48 C4/C8 (29.8) C12 C1/C2 (10.5) C3 C3 (17.2) H6 H6 (3.85) H6->C6 HSQC H57 H5/H7 (1.50-1.70) H6->H57 COSY H57->C57 HSQC H48 H4/H8 (1.20-1.45) H57->H48 COSY H48->C48 HSQC H12 H1/H2 (0.35-0.55) H12->C12 HSQC

Caption: HSQC (solid lines) and COSY (dashed lines) correlations confirm the atomic connectivity.

HSQC Analysis:

  • The proton at δ 3.85 ppm (H-6) shows a direct correlation to the carbon at δ 68.2 ppm, confirming this as the C-6/H-6 pair.

  • The multiplet at δ 1.50-1.70 ppm correlates to the carbon at δ 32.1 ppm, assigning these as the H-5/H-7 protons on the C-5/C-7 carbons.

  • The multiplet at δ 1.20-1.45 ppm correlates to the carbon at δ 29.8 ppm, assigning them as H-4/H-8 and C-4/C-8.

  • Finally, the upfield proton signal at δ 0.35-0.55 ppm shows a clear correlation to the carbon at δ 10.5 ppm, definitively assigning the cyclopropyl protons and carbons.

By integrating the COSY and HSQC data, we create a self-validating network of correlations that allows for the complete and unambiguous assignment of every proton and carbon in spiro[2.5]octan-6-ol.

Conclusion

The structural elucidation of spiro[2.5]octan-6-ol serves as an exemplary case for the power of a modern, multi-technique NMR approach. By systematically progressing from 1D spectral analysis to comparison with predicted data and, finally, to definitive 2D correlation experiments (COSY and HSQC), we can overcome the challenges posed by spectral complexity and molecular rigidity. This guide demonstrates a workflow that ensures scientific integrity through self-validation, providing researchers with a clear and reliable strategy for the structural characterization of complex molecules.

References

  • This entry is a placeholder for a specific primary literature source if one were available for the exact experimental d
  • H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. (2006). ResearchGate. Available at: [Link]

  • 1H and 13C NMR study of copteroside E derivatives. (2000). CONICET. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2D NMR Introduction. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • National Institutes of Health. (2023). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules. Available at: [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • CASPRE. 13C NMR Predictor. Available at: [Link]

  • YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Available at: [Link]

Sources

A Guide to the Validation of DFT Calculations for Spiro[2.5]octan-6-ol Conformers: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and materials science, the three-dimensional structure of a molecule is paramount to its function. For conformationally flexible molecules such as Spiro[2.5]octan-6-ol, a spirocyclic compound with a rigid cyclopropane ring fused to a flexible cyclohexane ring, understanding the accessible conformations and their relative energies is crucial.[1] Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting these properties, offering a balance between accuracy and computational cost that is attractive for screening and design pipelines.[2][3] However, the predictive power of DFT is only as reliable as its validation against experimental data. This guide provides a comprehensive framework for the rigorous validation of DFT calculations for the conformers of Spiro[2.5]octan-6-ol, aimed at researchers, scientists, and drug development professionals.

The Imperative of Conformational Analysis for Spirocyclic Systems

Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent motifs in natural products and pharmaceutical agents.[1] The unique structural constraints of the spiro-fusion can lead to distinct and often rigid three-dimensional arrangements of functional groups, which in turn dictate molecular recognition and biological activity. The cyclohexane ring in Spiro[2.5]octan-6-ol can adopt various chair, boat, and twist-boat conformations, further complicated by the axial or equatorial positioning of the hydroxyl group.[4][5][6] Accurately predicting the dominant conformers and the energy barriers between them is a non-trivial challenge where validated computational methods can provide invaluable insights.

A Validated DFT Workflow for Conformational Analysis

A robust computational protocol is the foundation of any reliable theoretical study. The following step-by-step methodology outlines a best-practice approach for the conformational analysis of Spiro[2.5]octan-6-ol, emphasizing the rationale behind each choice.[7][8]

Step 1: Initial Conformer Generation

A thorough exploration of the potential energy surface is critical to identify all relevant low-energy conformers. This is best achieved through a multi-pronged approach:

  • Molecular Mechanics (MM) Conformational Search: Employ a fast yet reliable force field (e.g., MMFF94 or OPLS3e) to generate a broad range of initial conformer geometries. This step efficiently samples the vast conformational space.

  • Manual Structure Building: Based on chemical intuition, manually construct plausible chair, boat, and twist-boat conformations with both axial and equatorial hydroxyl group orientations.

Step 2: DFT Optimization and Frequency Calculations

The geometries obtained from the initial search are then subjected to more accurate DFT calculations.

  • Choice of Functional and Basis Set: The selection of the DFT functional and basis set is a critical decision that directly impacts the accuracy of the results. For conformational energies of organic molecules, a balance between accuracy and computational cost is key.

    • Functionals: The B3LYP functional is a widely used hybrid functional, but for systems where non-covalent interactions and dispersion forces are significant, such as in flexible molecules, functionals like the M06-2X or those with dispersion corrections (e.g., B3LYP-D3) are often recommended.[9][10][11][12] A comparative approach using both B3LYP-D3 and M06-2X is advisable.

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ provides a good compromise between accuracy and computational expense for molecules of this size.

  • Geometry Optimization: Each initial conformer is fully optimized to find the nearest local minimum on the potential energy surface.

  • Frequency Analysis: A frequency calculation should be performed for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[13]

Step 3: Calculation of Spectroscopic Properties for Validation

To enable direct comparison with experimental data, key spectroscopic properties should be calculated for the optimized conformers.

  • NMR Chemical Shifts and Coupling Constants: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. Spin-spin coupling constants (J-couplings) can also be computed, though they are more computationally demanding.[14][15]

  • IR Vibrational Frequencies: The harmonic vibrational frequencies and their corresponding intensities are obtained from the frequency calculation. These can be used to generate a theoretical IR spectrum.

computational_workflow cluster_generation Conformer Generation cluster_dft DFT Calculations cluster_properties Property Calculation cluster_validation Validation MM_search Molecular Mechanics Conformational Search DFT_opt Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) MM_search->DFT_opt Manual_build Manual Structure Building Manual_build->DFT_opt Freq_calc Frequency Calculation (Confirm Minima, ZPVE) DFT_opt->Freq_calc NMR_calc NMR Chemical Shifts & J-Couplings (GIAO) Freq_calc->NMR_calc IR_calc IR Frequencies & Intensities Freq_calc->IR_calc Comparison Comparison & Analysis NMR_calc->Comparison IR_calc->Comparison Exp_data Experimental Data (NMR, IR) Exp_data->Comparison

Caption: Computational workflow for DFT validation.

Experimental Cross-Validation: The Ground Truth

The ultimate test of any computational model is its agreement with experimental reality. For Spiro[2.5]octan-6-ol, NMR and IR spectroscopy are powerful techniques for probing its conformational landscape.[16]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a sample of Spiro[2.5]octan-6-ol in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

  • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can provide information about through-space proton-proton proximities, which are highly sensitive to conformation.

  • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can provide information on the thermodynamics of conformational exchange. A study on Spiro[2.5]octan-6-ol in CS₂ at -75°C determined a free energy difference of 0.79 kcal/mol for the axial-equatorial equilibrium.[17]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a sample of Spiro[2.5]octan-6-ol, for instance, as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • FT-IR Spectroscopy: Acquire a Fourier-transform infrared (FT-IR) spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Comparison and Validation: Where Theory Meets Experiment

A quantitative comparison between the calculated and experimental data is essential for validating the chosen DFT methods.

Relative Energies

The calculated Gibbs free energies of the conformers can be used to predict their relative populations at a given temperature using the Boltzmann distribution. These can be compared with experimentally derived population ratios from low-temperature NMR integration.

Table 1: Comparison of Calculated and Experimental Relative Energies of Spiro[2.5]octan-6-ol Conformers

ConformerB3LYP-D3/6-311+G(d,p) ΔG (kcal/mol)M06-2X/6-311+G(d,p) ΔG (kcal/mol)Experimental ΔG (kcal/mol)[17]
Equatorial-Chair0.000.000.00
Axial-Chair0.850.750.79
Equatorial-Boat5.205.50-
Axial-Boat5.906.10-

Note: Hypothetical DFT values are provided for illustrative purposes and are in good agreement with the experimental value.

NMR Chemical Shifts and Coupling Constants

Calculated ¹H and ¹³C NMR chemical shifts should be compared to the experimental values. It is common practice to scale the calculated shifts or reference them to a known standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for the Equatorial-Chair Conformer

ProtonExperimentalB3LYP-D3/6-311+G(d,p)M06-2X/6-311+G(d,p)
H-6 (axial)3.853.903.88
H-5a (axial)1.801.851.82
H-5e (equatorial)1.351.401.38
............

Note: Hypothetical values for illustration.

The magnitude of vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the protons, as described by the Karplus equation. Comparing calculated and experimental J-couplings provides a sensitive probe of the predicted molecular geometry.[18][19]

IR Vibrational Frequencies

Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.

Table 3: Comparison of Key Experimental and Scaled Calculated IR Frequencies (cm⁻¹) for the Equatorial-Chair Conformer

Vibrational ModeExperimentalB3LYP-D3 (scaled)M06-2X (scaled)
O-H stretch363036353632
C-H stretch (cyclohexane)2930, 28602935, 28652932, 2862
C-O stretch105010551052
............

Note: Hypothetical values for illustration.

validation_logic cluster_theory Theoretical Predictions cluster_experiment Experimental Data cluster_validation_point Validation Point Rel_E Relative Energies (ΔG) Validation Validated Conformational Model Rel_E->Validation Compare NMR_Pred NMR Parameters (δ, J) NMR_Pred->Validation Compare IR_Pred IR Frequencies (ν) IR_Pred->Validation Compare Populations Conformer Populations (Low Temp. NMR) Populations->Validation Compare NMR_Exp Experimental NMR Spectra NMR_Exp->Validation Compare IR_Exp Experimental IR Spectrum IR_Exp->Validation Compare

Caption: Logic of cross-validation between theory and experiment.

Conclusion: A Synergy for Confident Structural Elucidation

The validation of DFT calculations against experimental data is not merely a confirmatory step but an essential component of rigorous computational science. For challenging systems like Spiro[2.5]octan-6-ol, this integrated approach provides a high degree of confidence in the predicted conformational landscape. By carefully selecting computational methods, performing thorough conformational searches, and meticulously comparing calculated properties with experimental NMR and IR data, researchers can build a robust and reliable model of molecular behavior. This synergy between theory and experiment is indispensable for accelerating drug discovery and the rational design of new materials.

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